NNC 11-1607
Description
Properties
Molecular Formula |
C30H32N6O2S2 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |
InChI Key |
TYLFZULSDOOCRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate NNC 11-1607 NNC-11-1607 NNC111607 |
Origin of Product |
United States |
Foundational & Exploratory
NNC 11-1607: A Deep Dive into its Mechanism of Action as a Functionally Selective Muscarinic Agonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NNC 11-1607, a novel, functionally selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and signaling pathways associated with this compound. This compound has shown potential for research in central nervous system disorders, such as Alzheimer's disease and schizophrenia.
Core Mechanism of Action
This compound is a dimeric analog of a muscarinic acetylcholine receptor agonist.[1] It exhibits a distinct pharmacological profile characterized by high affinity and functional selectivity for the M1 and M4 muscarinic receptor subtypes.[1] Its mechanism of action is rooted in its ability to act as a partial agonist at Gq/11-coupled M1, M3, and M5 receptors, while demonstrating agonist activity at the Gi/o-coupled M4 receptor. Notably, this compound shows no discernible functional effect at the M2 muscarinic receptor.[1]
This dual M1/M4 agonism is significant as both receptors are implicated in cognitive processes. M1 receptor activation is known to be involved in learning and memory, while M4 receptor activation has been linked to the modulation of dopamine release, a key pathway in psychiatric disorders.
Quantitative Data: Binding Affinities and Functional Potencies
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The functional potency has been assessed via its effects on second messenger systems. The following tables summarize the available quantitative data.
Table 1: Binding Affinities of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from studies on Chinese hamster ovary (CHO) cell membranes expressing individual human mAChR subtypes.[2]
Signaling Pathways
The selective agonism of this compound at M1 and M4 receptors triggers distinct downstream signaling cascades.
M1 Receptor (Gq/11-coupled) Signaling Pathway:
As a partial agonist at the M1 receptor, this compound activates the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
M4 Receptor (Gi/o-coupled) Signaling Pathway:
At the M4 receptor, this compound's agonist activity leads to the activation of the Gi/o protein. The primary downstream effect of this activation is the inhibition of adenylyl cyclase, which results in a decrease in the intracellular levels of cyclic AMP (cAMP). This effect is typically measured by the compound's ability to inhibit forskolin-stimulated cAMP accumulation.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
1. Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.
-
Experimental Workflow:
2. Phosphatidylinositol Hydrolysis Assays
This functional assay is used to assess the agonist activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, and M5).
-
Experimental Workflow:
3. Forskolin-Stimulated cAMP Accumulation Assays
This functional assay is employed to determine the agonist activity of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).
-
Experimental Workflow:
Conclusion
This compound presents a compelling profile as a functionally selective M1/M4 muscarinic agonist. Its distinct mechanism of action, characterized by partial agonism at M1, M3, and M5 receptors and agonist activity at M4 receptors with no effect at M2, highlights its potential as a valuable tool for dissecting the roles of these receptor subtypes in the central nervous system. The detailed methodologies and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.
References
An In-depth Technical Guide on the M1/M4 Receptor Selectivity of NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 11-1607 is a dimeric muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated notable selectivity for the M1 and M4 receptor subtypes. This technical guide provides a comprehensive overview of the binding affinity and functional potency of this compound across all five human muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for the key assays used to characterize this compound are presented, along with visualizations of relevant signaling pathways and experimental workflows. The data herein is intended to serve as a core resource for researchers and professionals in the field of pharmacology and drug development, particularly those with an interest in selective muscarinic agonists for the potential treatment of central nervous system disorders such as Alzheimer's disease and schizophrenia.[1]
Quantitative Receptor Selectivity Profile
The selectivity of this compound has been determined through extensive in vitro pharmacological studies. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound at human M1-M5 muscarinic receptors expressed in Chinese hamster ovary (CHO) cells.
Binding Affinity
Binding affinity was determined using radioligand binding assays, which measure the ability of this compound to displace a radiolabeled antagonist from the receptor. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor Subtype | pKi (Mean ± SEM) |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | Data Not Available in Searched Literature |
| M5 | Data Not Available in Searched Literature |
Note: While identified as an M1/M4 selective agonist, specific Ki values for M4 and M5 were not found in the reviewed literature. The provided pKi values for M1, M2, and M3 are from studies on cloned human muscarinic receptors.
Functional Potency
Functional potency was assessed by measuring the agonist-induced cellular response. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, the response was measured as the stimulation of phosphatidylinositol (PI) hydrolysis. For M2 and M4 receptors, which couple to Gi/o proteins, the response was measured as the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[2] The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), with a higher pEC50 value indicating greater potency.
| Receptor Subtype | Functional Assay | pEC50 (Mean ± SEM) | Intrinsic Activity (% of Oxotremorine-M) |
| M1 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |
| M2 | cAMP Inhibition | No Discernible Effect | - |
| M3 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |
| M4 | cAMP Inhibition | Data Not Available in Searched Literature | Agonist (Bell-shaped curve) |
| M5 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |
Note: While functional studies confirm this compound as a functionally selective M1/M4 agonist, specific pEC50 values were not available in the reviewed literature. It is characterized as a partial agonist at M1, M3, and M5 receptors, an agonist at the M4 receptor, and has no discernible effect at the M2 receptor.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.
Materials:
-
Membrane preparations from CHO cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This functional assay measures the activation of Gq/11-coupled receptors.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating PI hydrolysis via M1, M3, and M5 receptors.
Materials:
-
CHO cells expressing M1, M3, or M5 receptors.
-
[³H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl solution.
-
This compound at a range of concentrations.
-
Stop solution (e.g., trichloroacetic acid).
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [³H]-myo-inositol in an inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add varying concentrations of this compound and incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a stop solution. Extract the inositol phosphates from the cells.
-
Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and maximal response (Emax).
cAMP Accumulation Assay (for M2, M4 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity by Gi/o-coupled receptors.
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting forskolin-stimulated cAMP accumulation via M2 and M4 receptors.
Materials:
-
CHO cells expressing M2 or M4 receptors.
-
Forskolin.
-
This compound at a range of concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Agonist and Stimulator Addition: Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the cells for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP levels to determine the IC50 (functionally equivalent to EC50 in this inhibitory context) and the maximal inhibition.
Visualizations
Signaling Pathways
Caption: Signaling pathways for M1 and M4 muscarinic receptors activated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: this compound Selectivity
Caption: Functional selectivity profile of this compound at muscarinic receptor subtypes.
References
NNC 11-1607: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 11-1607 is a synthetic, dimeric chemical compound that has been identified as a potent and functionally selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs). Its discovery has provided a valuable pharmacological tool for the investigation of muscarinic receptor function and has opened avenues for the development of therapeutic agents targeting neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of its receptor binding and functional activity profile.
Discovery and Rationale
This compound was developed as a dimeric analog of the muscarinic agonist NNC 11-1314. The rationale behind dimerization was to explore the potential for enhanced binding affinity and functional selectivity for specific muscarinic receptor subtypes.[1][2] This approach proved successful, leading to the identification of this compound as a novel agonist with a distinct pharmacological profile.[1] The full chemical name for this compound is (3S)-1,4-bis-(3-[(3-azabicyclo[2.2.2]octanyl)-1,2,5-thiadiazol-4-yloxy]-1-propyn-1-yl)benzene.[1][2]
Synthesis
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in the available literature, its structure as a dimeric analog of a known muscarinic agonist suggests a convergent synthesis strategy. This would likely involve the synthesis of the monomeric precursor followed by a dimerization step.
A plausible synthetic pathway is outlined below. This is a generalized representation and specific reagents, reaction conditions, and purification methods would be detailed in the primary literature.
Figure 1: Plausible synthetic pathway for this compound.
Pharmacological Characterization: Experimental Protocols
The pharmacological profile of this compound was elucidated through a series of in vitro assays using Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic acetylcholine receptor subtypes (M1-M5).
Cell Culture and Membrane Preparation
CHO cells expressing the human M1, M2, M3, M4, or M5 receptors were cultured in appropriate media until confluence. For membrane preparation, cells were harvested and homogenized in a cold buffer solution. The homogenate was then subjected to differential centrifugation to isolate the cell membrane fraction, which was subsequently stored at -80°C until use.
Figure 2: General workflow for cell membrane preparation.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Incubate cell membranes expressing a specific mAChR subtype with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine).
-
Add increasing concentrations of this compound.
-
After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
-
Principle: M1, M3, and M5 receptors are Gq/11-coupled, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.
-
Protocol:
-
Label CHO cells expressing M1, M3, or M5 receptors by incubating them with [³H]myo-inositol.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Incubate the cells with increasing concentrations of this compound in the presence of lithium chloride (LiCl) to prevent the degradation of inositol monophosphates.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity.
-
Determine the concentration of this compound that produces 50% of the maximal response (EC50).
-
-
Principle: M2 and M4 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
-
Protocol:
-
Pre-incubate CHO cells expressing M2 or M4 receptors with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin, an activator of adenylyl cyclase, in the presence of increasing concentrations of this compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels, typically using a competitive binding assay with a labeled cAMP analog.
-
Determine the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50).
-
Data Presentation: Quantitative Analysis
The pharmacological evaluation of this compound yielded the following quantitative data, demonstrating its binding affinity and functional potency at the human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.6 | 2.51 |
| M2 | 8.2 | 6.31 |
| M3 | 8.1 | 7.94 |
| M4 | 8.1 | 7.94 |
| M5 | 8.2 | 6.31 |
Data compiled from publicly available databases and research articles.
Table 2: Functional Activity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Assay | Functional Response |
| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist |
| M2 | cAMP Accumulation | No discernible effect |
| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist |
| M4 | cAMP Accumulation | Agonist |
| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist |
Functional response relative to the full agonist oxotremorine-M.[1]
Signaling Pathways
This compound exerts its effects by activating specific intracellular signaling cascades upon binding to M1 and M4 muscarinic receptors.
M1 Receptor Signaling Pathway
As a Gq/11-coupled receptor, the M1 mAChR, when activated by this compound, initiates the phosphoinositide signaling pathway.
Figure 3: M1 receptor-mediated signaling pathway.
M4 Receptor Signaling Pathway
The M4 mAChR is coupled to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Figure 4: M4 receptor-mediated signaling pathway.
Conclusion
This compound represents a significant advancement in the field of muscarinic receptor pharmacology. Its discovery through a dimerization strategy highlights a viable approach for developing more potent and selective receptor ligands. The characterization of this compound as a functionally selective M1/M4 receptor agonist provides a critical tool for dissecting the complex roles of these receptors in the central nervous system and offers a promising lead scaffold for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.
References
NNC 11-1607: A Dimeric Muscarinic Agonist with Functional Selectivity for M1 and M4 Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NNC 11-1607 is a synthetic, dimeric muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated notable functional selectivity for the M1 and M4 receptor subtypes. As a dimeric analog of the muscarinic agonist NNC 11-1314, its unique structure contributes to its distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development efforts targeting muscarinic receptors for therapeutic intervention in neurological and psychiatric disorders.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely expressed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including learning, memory, and attention. The five subtypes of mAChRs (M1-M5) are attractive drug targets for a range of disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. A significant challenge in the development of muscarinic receptor-targeted therapeutics has been achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects.
This compound, a dimeric analog of the muscarinic agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314), has emerged as a valuable pharmacological tool due to its functional selectivity for M1 and M4 receptors.[1] This guide details the pharmacological properties of this compound, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Pharmacological Profile
The pharmacological profile of this compound has been characterized through a series of in vitro assays, including radioligand binding assays to determine its affinity for the five human muscarinic receptor subtypes (M1-M5) and functional assays to assess its efficacy and potency.
Binding Affinity
Radioligand binding assays were performed using Chinese hamster ovary (CHO) cell membranes expressing individual human M1 to M5 mAChR subtypes. These experiments revealed that this compound exhibits high affinity for all five muscarinic receptor subtypes.[1] The binding affinities (pKi) of this compound for the human M1-M5 receptors are summarized in Table 1.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and a 2022 review on muscarinic agonists.[2][3][4]
Functional Activity
The functional activity of this compound was assessed using two primary assays: phosphatidylinositol (PI) hydrolysis for Gq-coupled receptors (M1, M3, and M5) and forskolin-stimulated cyclic AMP (cAMP) accumulation for Gi-coupled receptors (M2 and M4).[1]
This compound was identified as a partial agonist at the M1, M3, and M5 receptors, with the highest functional selectivity observed at the M1 receptor.[1] In contrast, it had no discernible effect at the M2 receptor.[1] At the M4 receptor, this compound inhibited forskolin-stimulated cAMP accumulation, demonstrating its agonist activity at this subtype.[1][5] These findings establish this compound as a novel, functionally selective M1/M4 mAChR agonist.[1]
While specific EC50 and Emax values from the primary literature were not available in the searched resources, the data clearly indicates its partial agonism at M1, M3, and M5 receptors and agonist activity at the M4 receptor.[1]
Signaling Pathways
The functional selectivity of this compound for M1 and M4 receptors translates to the activation of distinct downstream signaling cascades.
-
M1 Receptor (Gq-coupled): Upon binding of this compound to the M1 receptor, the receptor couples to the Gq/11 family of G proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
M4 Receptor (Gi-coupled): Activation of the M4 receptor by this compound leads to coupling with the Gi/o family of G proteins. The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: M1 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 11-1607: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] These receptors are implicated in critical neuronal processes, with the M1 receptor playing a significant role in learning and memory, and the M4 receptor involved in the modulation of neurotransmitter release.[5] Dysregulation of the cholinergic system is a well-established hallmark of Alzheimer's disease (AD), making selective muscarinic agonists like this compound compounds of significant interest for therapeutic development.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in the context of Alzheimer's disease research.
Core Mechanism of Action
This compound exerts its effects by binding to and activating M1 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation.
M1 Receptor Signaling: The M1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in neuronal plasticity and survival.
M4 Receptor Signaling: The M4 receptor predominantly couples to Gi/o proteins. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing neuronal excitability and neurotransmitter release.
Quantitative Data
The binding affinity of this compound for the five human muscarinic receptor subtypes has been characterized using radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from publicly available pharmacological databases.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches for studying this compound, the following diagrams illustrate the key signaling pathways and a typical preclinical experimental workflow.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to determine the functional activity of this compound at Gi/o-coupled receptors like the M4 subtype.
a. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor in appropriate growth medium.
-
Plate cells in 96-well plates and grow to confluence.
b. Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) for 15-30 minutes at 37°C.
-
Terminate the reaction by adding a lysis buffer.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
c. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.
Measurement of Amyloid-Beta (Aβ) Levels in Mouse Brain via ELISA
This protocol describes the quantification of Aβ40 and Aβ42 in brain homogenates from an Alzheimer's disease mouse model.[1][7][8]
a. Brain Tissue Homogenization:
-
Euthanize the mouse and rapidly dissect the brain.
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors. For the extraction of insoluble Aβ, a buffer containing guanidine hydrochloride (e.g., 5 M) is often used.[7]
b. Sample Preparation:
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant (soluble fraction). The pellet can be further processed to extract the insoluble Aβ fraction.
-
Dilute the samples to fall within the linear range of the ELISA kit.
c. ELISA Procedure:
-
Use a commercially available Aβ40 or Aβ42 ELISA kit.
-
Add standards and samples to the pre-coated microplate.
-
Incubate with the detection antibody.
-
Add the substrate and stop solution according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
Western Blot for Phosphorylated Tau (p-Tau)
This protocol outlines the detection and relative quantification of phosphorylated tau in brain tissue lysates.[9][10][11][12]
a. Protein Extraction:
-
Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., p-Tau at Ser202/Thr205, AT8).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the p-Tau signal to a loading control (e.g., β-actin or GAPDH) and/or total tau to determine the relative change in tau phosphorylation.
Preclinical and Clinical Status in Alzheimer's Disease
Currently, there is a lack of publicly available data from preclinical studies investigating the effects of this compound in animal models of Alzheimer's disease. Such studies would be essential to evaluate its potential to modify disease pathology (i.e., reduce amyloid-beta and hyperphosphorylated tau) and improve cognitive deficits. Furthermore, there are no registered clinical trials for this compound in Alzheimer's disease. The clinical development of a different compound, NX-1607, is focused on oncology.[13][14][15]
Conclusion
This compound is a valuable research tool for investigating the role of M1 and M4 muscarinic receptors in neuronal function. Its selectivity profile makes it a compound of interest for potential therapeutic applications in Alzheimer's disease. However, further preclinical studies are required to validate its efficacy in relevant disease models before its therapeutic potential can be fully assessed. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the role of this compound and other selective muscarinic agonists in the context of Alzheimer's disease drug discovery.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 11. Western blot analysis [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
NNC 11-1607: A M1/M4 Muscarinic Agonist and its Potential in Schizophrenia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, there remains a significant unmet need for therapies that address the cognitive and negative symptoms. The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors (mAChRs), has emerged as a promising therapeutic target.[1][2] NNC 11-1607 is a selective M1/M4 muscarinic acetylcholine receptor agonist that has shown potential in preclinical research for central nervous system disorders, including schizophrenia.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, its potential relevance to schizophrenia, and detailed experimental protocols for its investigation.
Separately, the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is another emerging target of interest for schizophrenia and other CNS disorders.[6][7] While this guide will touch upon the role of σ2R/TMEM97 in schizophrenia, it is important to note that a direct interaction between this compound and the σ2R/TMEM97 system has not been established in the reviewed literature.
Core Pharmacology of this compound
This compound is a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors.[3][4][5] Its selectivity for these subtypes is crucial, as M1 and M4 receptors are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus.[1][5]
Quantitative Data: Binding Affinities of this compound
The binding affinities of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) are summarized in the table below. The data is presented as pKi values, where a higher value indicates a higher binding affinity.
| Receptor Subtype | pKi | Reference |
| M1 | 8.6 | [3] |
| M2 | 8.2 | [3] |
| M3 | 8.1 | [3] |
| M4 | 8.1 | [3] |
| M5 | 8.2 | [3] |
This compound and its Potential in Schizophrenia
The therapeutic potential of this compound in schizophrenia is primarily attributed to its agonist activity at M1 and M4 receptors.
-
M1 Receptor Agonism and Cognitive Enhancement: M1 receptors are highly expressed in the prefrontal cortex and hippocampus and are critically involved in learning and memory processes.[2][8] Activation of M1 receptors is thought to rescue cognitive deficits, a core and debilitating feature of schizophrenia.[8]
-
M4 Receptor Agonism and Antipsychotic Effects: M4 receptors are strategically located to modulate dopamine release in the striatum.[2] By acting as a presynaptic autoreceptor on cholinergic interneurons that regulate dopamine release, M4 agonism can indirectly reduce excessive striatal dopamine, a key neurochemical abnormality associated with the positive symptoms of schizophrenia.
The Sigma-2 Receptor (TMEM97) in Schizophrenia
The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes and is being explored as a therapeutic target for several CNS disorders, including schizophrenia.[6][7] Ligands targeting σ2R/TMEM97 have shown promise in preclinical models of neurological and psychiatric conditions.[9] While a direct link to this compound is not established, the exploration of σ2R/TMEM97 modulators represents a parallel and potentially complementary approach to developing novel schizophrenia therapeutics.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a compound.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Stereotaxic Surgery: A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or prefrontal cortex) under anesthesia.
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The animal is placed in the chamber for an acclimation period with background white noise.
-
Stimuli:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) that does not elicit a startle response is presented.
-
Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.
-
-
Testing Session: A series of trials with different stimulus types are presented in a pseudorandom order.
-
Drug Administration: this compound is administered prior to the testing session.
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of prepulse inhibition is calculated as: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Visualizations
Signaling Pathways
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Regulation of sensorimotor gating in rats by hippocampal NMDA: anatomical localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 | MDPI [mdpi.com]
- 8. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to NNC 11-1607: A Selective M1/M4 Muscarinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| IUPAC Name | 8-[4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane |
| CAS Number | 250649-13-9 |
Abstract
NNC 11-1607 is a potent and selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs). Its unique pharmacological profile, characterized by functional selectivity, has positioned it as a valuable research tool for investigating the physiological roles of M1 and M4 receptors and as a potential therapeutic lead for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of the technical details of this compound, including its binding affinities, functional activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound for the five human muscarinic receptor subtypes (M1-M5).
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote higher affinity.
Table 2: Functional Activity of this compound
| Receptor Subtype | Functional Assay | Activity |
| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist |
| M2 | cAMP Accumulation | No Discernible Effect |
| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist |
| M4 | cAMP Accumulation | Agonist (Inhibition of forskolin-stimulated cAMP) |
| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist |
Signaling Pathways
This compound exerts its effects by activating distinct G protein-coupled receptor (GPCR) signaling cascades, primarily through M1 and M4 receptors.
M1 Receptor Signaling: The M1 receptor predominantly couples to Gq/11 proteins. Upon activation by this compound, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this, the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), has been observed.
M4 Receptor Signaling: The M4 receptor is coupled to Gi/o proteins. Activation of M4 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This inhibitory action on cAMP production is a hallmark of M4 receptor activation.
References
An In-depth Technical Guide to the Cheminformatics of NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cheminformatics of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. This document delves into its chemical structure, physicochemical properties, and its interaction with its primary biological targets. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are provided to support further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound with a complex structure designed for high affinity and selectivity to its target receptors.
SMILES Notation: C(#Cc1cccc(C#CCOc2nsnc2C2CN3CCC2CC3)c1)COc1nsnc1C1CN2CCC1CC2
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C30H32N6O2S2 |
| Molecular Weight | 572.75 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 132.98 Ų |
| LogP | 3.7 |
Quantitative Binding Affinity Data
This compound exhibits a distinct binding profile across the five human muscarinic acetylcholine receptor subtypes. The following table summarizes its binding affinities, presented as pKi values, derived from radioligand binding assays. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value | Reference |
| M1 | 8.6 | [1] |
| M2 | 8.2 | [2] |
| M3 | 8.1 | [2] |
| M4 | 8.1 | [2] |
| M5 | 8.2 | [2] |
Signaling Pathways
This compound primarily exerts its effects through the activation of M1 and M4 muscarinic acetylcholine receptors, which are coupled to different G-protein signaling cascades.
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a Gq-coupled receptor. Upon activation by an agonist such as this compound, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is a Gi-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS (at a final concentration close to its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of atropine (1 µM final concentration).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a functional assay to measure the effect of this compound on the inhibition of adenylyl cyclase activity via the M4 receptor in CHO cells.
Materials:
-
CHO cells stably expressing the human M4 muscarinic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Culture CHO-M4 cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Assay:
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) in serum-free medium for 15-30 minutes at 37°C to inhibit cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each well.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).
Conclusion
This technical guide provides a detailed cheminformatic profile of this compound, a selective M1/M4 muscarinic acetylcholine receptor agonist. The provided SMILES notation, physicochemical properties, quantitative binding data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the M1 and M4 signaling pathways further elucidates the mechanism of action of this compound. This comprehensive information is intended to facilitate further investigation into the therapeutic potential of this compound and similar molecules.
References
NNC 11-1607: A Technical Guide to its Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of NNC 11-1607 for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is compiled from published pharmacological studies and is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Core Findings: Binding Profile of this compound
This compound is a dimeric analog of a muscarinic acetylcholine receptor (mAChR) agonist and has been identified as a functionally selective M1/M4 mAChR agonist.[1][2][3] Radioligand binding assays conducted on Chinese hamster ovary (CHO) cell membranes expressing individual human M1 to M5 mAChR subtypes have demonstrated that this compound exhibits high affinity across all five subtypes.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound is typically expressed in terms of pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The table below summarizes the pKi values for this compound at each human muscarinic receptor subtype.
| Receptor Subtype | pKi Value |
| M1 | 8.6[4][5] |
| M2 | 8.2[4][5] |
| M3 | 8.1[4][5] |
| M4 | 8.1[4][5] |
| M5 | 8.2[4][5] |
Experimental Protocols
The determination of the binding affinity of this compound at muscarinic receptors involves radioligand binding assays and functional assays to assess its agonist activity.
Radioligand Competition Binding Assay
This assay is a standard method for determining the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound at each muscarinic receptor subtype.
Materials:
-
CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors.[1]
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the specific muscarinic receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to characterize the agonist or antagonist properties of a compound at the receptor.
-
Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, and M5 receptors): M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation. Studies have shown this compound to be a partial agonist at M1, M3, and M5 receptors.[1]
-
cAMP Accumulation Assay (for M2 and M4 receptors): M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured to assess its agonist activity at these subtypes.[1][2][6][7][8] this compound has been observed to have no discernible effects at the M2 receptor in this assay, while it inhibits cAMP accumulation at the M4 receptor.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the muscarinic receptor subtypes and a typical workflow for determining binding affinity.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a dimeric analog of the mAChR agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314), it exhibits high affinity for these receptor subtypes.[1] The M1 and M4 receptors are implicated in a variety of physiological processes, particularly in the central nervous system, making them attractive therapeutic targets for neurological and psychiatric disorders.[1] this compound has been identified as a functionally selective M1/M4 mAChR agonist.[1][2] This document provides detailed protocols for the in vitro characterization of this compound, including radioligand binding and functional assays, to facilitate further research and drug development efforts.
Data Presentation
Radioligand Binding Affinity
The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined using radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Functional Activity
This compound has been characterized as a partial agonist at M1, M3, and M5 receptors and an inhibitor of forskolin-stimulated cAMP accumulation at the M4 receptor. It has no discernible effect at the M2 receptor.[1]
| Receptor Subtype | Functional Response | Assay Type |
| M1 | Partial Agonist | Phosphatidylinositol Hydrolysis |
| M2 | No Discernible Effect | Forskolin-Stimulated cAMP Accumulation |
| M3 | Partial Agonist | Phosphatidylinositol Hydrolysis |
| M4 | Inhibition | Forskolin-Stimulated cAMP Accumulation |
| M5 | Partial Agonist | Phosphatidylinositol Hydrolysis |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to human muscarinic receptors (M1-M5) expressed in a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells).
Materials:
-
CHO cell membranes expressing one of the human M1-M5 receptor subtypes
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Atropine, 1 µM)
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells expressing the target muscarinic receptor (M1, M3, or M5)
-
myo-[³H]inositol
-
Serum-free medium
-
Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)
-
This compound
-
Full agonist control (e.g., Carbachol, Oxotremorine-M)
-
Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Labeling: Plate cells in multi-well plates and incubate with myo-[³H]inositol in serum-free medium overnight to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with agonist stimulation buffer and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add varying concentrations of this compound or a full agonist control to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Assay Termination: Stop the reaction by adding the quenching solution.
-
Inositol Phosphate Separation: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and elute the inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Scintillation Counting: Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response.
Forskolin-Stimulated cAMP Accumulation Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity by Gi-coupled receptors.
Materials:
-
Cells expressing the target muscarinic receptor (M2 or M4)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed cells into a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Agonist and Forskolin Addition: Add varying concentrations of this compound to the wells. Subsequently, add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Signaling Pathway: M1 Muscarinic Receptor (Gq-coupled)
Caption: M1 receptor activation by this compound leads to Gq signaling.
Signaling Pathway: M4 Muscarinic Receptor (Gi-coupled)
Caption: M4 receptor activation by this compound inhibits adenylyl cyclase.
References
Application Notes and Protocols: NNC 11-1607 Radioligand Binding Assay in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are key targets for therapeutic intervention in a variety of central nervous system disorders, including Alzheimer's disease and schizophrenia.[1][2] Characterizing the binding affinity of novel compounds like this compound to its target receptors is a critical step in the drug discovery process. This document provides detailed protocols for conducting a radioligand binding assay in Chinese Hamster Ovary (CHO) cells stably expressing either the human M1 or M4 muscarinic receptor, using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
Data Presentation
The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in CHO cells has been determined through radioligand binding assays. The data, presented as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 8.6[3] |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Experimental Protocols
Cell Culture and Membrane Preparation
Materials:
-
CHO cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, supplemented with a protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
BCA Protein Assay Kit
Protocol:
-
Culture the CHO-M1 or CHO-M4 cells in appropriate culture flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using the BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay ([³H]NMS)
Materials:
-
CHO-M1 or CHO-M4 cell membrane preparation
-
[³H]NMS (specific activity ~80 Ci/mmol)
-
This compound
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of Atropine (1 µM final concentration), 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.[4]
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]NMS binding) from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for NNC 11-1607 cAMP Accumulation Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2][3] Specifically, its action at the M4 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This makes the cAMP accumulation assay a critical tool for characterizing the potency and efficacy of this compound and other Gi-coupled receptor agonists.
This document provides detailed protocols and guidelines for optimizing a cAMP accumulation assay to study the inhibitory effects of this compound on forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase, used to induce a basal level of cAMP against which the inhibitory action of a Gi-agonist can be measured.[4][5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedure, the following diagrams illustrate the key pathways and steps.
Caption: this compound signaling at the Gi-coupled M4 receptor.
Caption: General experimental workflow for the this compound cAMP assay.
Key Experimental Protocols
This section provides detailed protocols for optimizing and performing a cAMP accumulation assay for this compound using a common technology like HTRF or AlphaScreen. The protocol is designed for cells expressing the M4 muscarinic receptor (e.g., CHO-hM4 cells).
Protocol 1: Optimization of Cell Number and Forskolin Concentration
Objective: To determine the optimal cell density and forskolin concentration that provides a robust and reproducible assay window for measuring inhibition.
Materials:
-
CHO-hM4 cells (or other relevant cell line)
-
Cell Culture Medium (e.g., F-12K Medium, 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Cell Dissociation Reagent (e.g., Trypsin-EDTA)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
This compound
-
384-well white opaque assay plates
-
cAMP Detection Kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP kit)
Procedure:
-
Cell Preparation:
-
Culture CHO-hM4 cells in T175 flasks until they reach 80-90% confluency.[6]
-
Wash cells with PBS and detach them using a cell dissociation reagent.[5][6]
-
Resuspend cells in stimulation buffer containing a fixed concentration of a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[5][6]
-
Perform a cell count and prepare serial dilutions of cells in the stimulation buffer to achieve densities ranging from 2,000 to 8,000 cells/well (for a 384-well plate).[4]
-
-
Forskolin Titration:
-
Prepare a serial dilution of forskolin in stimulation buffer (e.g., from 0.01 µM to 100 µM).
-
In a 384-well plate, add the different densities of cells.
-
To half of the wells for each cell density, add a maximal concentration of this compound (e.g., 10 µM) to achieve maximum inhibition. To the other half, add vehicle (buffer only) to represent the basal (forskolin-stimulated) condition.
-
Add the serial dilutions of forskolin to all wells.
-
Incubate the plate for 30 minutes at 37°C.[7]
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, AlphaScreen).[7]
-
-
Data Analysis:
-
Calculate the assay window (Signal-to-Background ratio) for each cell density and forskolin concentration. The assay window is typically calculated as the ratio of the signal in forskolin-only treated cells to the signal in cells treated with forskolin and a saturating concentration of the agonist.[4]
-
Select the cell density and forskolin concentration that provides the largest and most stable assay window. This is often the EC80 concentration of forskolin.[6]
-
| Cell Density (cells/well) | Forskolin [µM] | Signal (Forskolin only) | Signal (Forskolin + this compound) | Assay Window (Ratio) |
| 2,000 | 0.1 | Data | Data | Calculate |
| 2,000 | 1 | Data | Data | Calculate |
| 2,000 | 10 | Data | Data | Calculate |
| 4,000 | 0.1 | Data | Data | Calculate |
| 4,000 | 1 | Data | Data | Calculate |
| 4,000 | 10 | Data | Data | Calculate |
| 6,000 | 0.1 | Data | Data | Calculate |
| 6,000 | 1 | Data | Data | Calculate |
| 6,000 | 10 | Data | Data | Calculate |
| This table presents a template for organizing optimization data. |
Protocol 2: Determining the IC50 of this compound
Objective: To determine the potency of this compound by generating a dose-response curve and calculating its IC50 value.
Procedure:
-
Cell Preparation:
-
Prepare and seed CHO-hM4 cells into a 384-well plate at the optimal density determined in Protocol 1.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer containing the fixed concentration of IBMX.
-
Add the this compound dilutions to the wells. Include wells with vehicle only (for 100% stimulation) and wells with a known M4 antagonist or no forskolin (for baseline).
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except baseline) at the pre-determined optimal concentration (e.g., EC80) from Protocol 1.[6]
-
-
Incubation and Detection:
-
Incubate the plate for the optimized time (e.g., 30 minutes) at 37°C.[7]
-
Lyse the cells and measure cAMP levels using the chosen detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.[8]
-
Normalize the data with respect to the forskolin-only (0% inhibition) and baseline (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| This compound [M] | Raw Signal | % Inhibition |
| 1.00E-11 | Data | Calculate |
| 1.00E-10 | Data | Calculate |
| 1.00E-09 | Data | Calculate |
| 1.00E-08 | Data | Calculate |
| 1.00E-07 | Data | Calculate |
| 1.00E-06 | Data | Calculate |
| 1.00E-05 | Data | Calculate |
| Vehicle Control | Data | 0% |
| Basal Control | Data | 100% |
| This table presents a template for organizing IC50 determination data. |
Summary of Optimization Parameters
| Parameter | Recommended Starting Range | Goal |
| Cell Line | CHO or HEK293 expressing human M4 receptor | Stable and high-level receptor expression. |
| Cell Density | 2,000 - 8,000 cells/well (384-well) | Achieve a robust signal without reaching the "hook effect" of the assay.[4] |
| PDE Inhibitor | 0.1 - 1 mM IBMX | Prevent cAMP degradation to ensure proper accumulation and measurement.[5] |
| Forskolin Conc. | 0.1 µM - 50 µM | Stimulate adenylyl cyclase to a level (EC50-EC80) that provides the maximal assay window for inhibition.[4] |
| Incubation Time | 15 - 60 minutes | Allow the inhibition reaction to reach equilibrium without causing cell stress or signal decay.[6] |
| This compound Conc. | 1 pM - 10 µM | Cover the full dose-response range to accurately determine the IC50 value. |
References
- 1. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC 11-1607 Phosphatidylinositol Hydrolysis Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs), with notable activity at the M1 and M4 subtypes. The functional consequence of this compound binding to Gq-coupled mAChR subtypes (M1, M3, and M5) is the stimulation of the phosphatidylinositol (PI) signaling pathway. This application note provides a detailed protocol for a functional assay to quantify the activity of this compound by measuring the accumulation of inositol phosphates (IPs), the downstream products of phosphatidylinositol hydrolysis.
The activation of Gq-coupled receptors by an agonist like this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. Measuring the accumulation of inositol phosphates is a direct and reliable method to quantify the functional potency and efficacy of agonists acting on Gq-coupled receptors.
Signaling Pathway
The binding of this compound to M1, M3, or M5 muscarinic acetylcholine receptors initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG, leading to downstream cellular responses.
Data Presentation
The following table summarizes the binding affinities (pKi) of this compound for the human muscarinic acetylcholine receptor subtypes.
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1][2][3]
Experimental Protocols
Principle
This protocol describes the measurement of inositol monophosphate (IP1) accumulation, a stable metabolite of IP3, as a functional readout for the activation of Gq-coupled muscarinic receptors by this compound. The assay is performed using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, which provides a sensitive and high-throughput method. Lithium chloride (LiCl) is used to inhibit inositol monophosphatase, leading to the accumulation of IP1.
Materials
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% Fetal Bovine Serum and appropriate selection antibiotics).
-
This compound.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Lithium chloride (LiCl).
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible microplate reader.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture CHO cells expressing the desired muscarinic receptor subtype (M1, M3, or M5) in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in stimulation buffer and determine the cell density.
-
Seed the cells into a white, solid-bottom 384-well plate at a density of 10,000-20,000 cells per well in a volume of 10 µL.
-
Incubate the plate for 4-6 hours at 37°C to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in stimulation buffer containing 50 mM LiCl. The concentration range should be chosen to generate a full dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add 5 µL of the this compound dilutions to the respective wells of the cell plate. For control wells, add 5 µL of stimulation buffer with 50 mM LiCl.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C to stimulate the production and accumulation of IP1.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the IP1-d2 conjugate and the anti-IP1 cryptate conjugate in the provided lysis buffer.
-
Add 5 µL of the IP1-d2 conjugate solution to all wells.
-
Add 5 µL of the anti-IP1 cryptate conjugate solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader.
-
Measure the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor) following excitation at 320-340 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio by dividing the fluorescence signal at 665 nm by the signal at 620 nm and multiplying by 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
References
Application Notes and Protocols for NNC 11-1607 Use in Rat Brain Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a dimeric analog of a muscarinic acetylcholine receptor (mAChR) agonist, identified as a novel and functionally selective agonist for the M1 and M4 receptor subtypes.[1] Its unique pharmacological profile makes it a valuable tool for investigating the roles of M1 and M4 receptors in the central nervous system. These receptors are implicated in various physiological processes and are considered therapeutic targets for neurological and psychiatric disorders.
These application notes provide detailed protocols for the use of this compound in rat brain homogenates, covering radioligand binding assays and functional assays to characterize its interaction with native muscarinic receptors.
Data Presentation
The binding affinities of this compound for the five muscarinic receptor subtypes are summarized below. While some studies were performed in CHO cells expressing human receptors, binding studies in rat brain homogenates have been conducted and support a similar selectivity profile.[1]
Table 1: Binding Affinity of this compound for Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[2]
Signaling Pathways
This compound is an agonist for M1 and M4 muscarinic receptors, which are coupled to different G-protein signaling pathways.
-
M1 Receptor Signaling: M1 receptors are coupled to Gq/11 G-proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M4 Receptor Signaling: M4 receptors are coupled to Gi/o G-proteins.[3][4] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NNC 11-1607 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are implicated in a variety of physiological processes, particularly in the central nervous system, making this compound a valuable tool for research in areas such as neurodegenerative diseases and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its effective concentration and the methodologies for assessing its activity.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the binding affinities and functional potencies of this compound in various in vitro assays, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing specific human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptors
| Receptor Subtype | Cell Line | Ligand | pKi | Reference |
| M1 | CHO | [³H]-NMS | 8.6 | [3] |
| M2 | CHO | [³H]-NMS | 8.2 | [3] |
| M3 | CHO | [³H]-NMS | 8.1 | [3] |
| M4 | CHO | [³H]-NMS | 8.1 | [3] |
| M5 | CHO | [³H]-NMS | 8.2 | [3] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Human Muscarinic Receptors
| Assay | Receptor Subtype | Cell Line | Measured Effect | EC50 / IC50 (nM) | Emax (%) | Reference |
| Phosphatidylinositol Hydrolysis | M1 | CHO | Stimulation (Partial Agonist) | 25 | 65 | [3] |
| Phosphatidylinositol Hydrolysis | M3 | CHO | Stimulation (Partial Agonist) | 160 | 30 | [3] |
| Phosphatidylinositol Hydrolysis | M5 | CHO | Stimulation (Partial Agonist) | 40 | 55 | [3] |
| cAMP Accumulation | M4 | CHO | Inhibition of Forskolin-stimulated cAMP | 5.5 | 71 | [3] |
EC50 (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Emax is the maximum response achievable with the drug.
Signaling Pathways
This compound primarily acts through G-protein coupled receptors (GPCRs). At the M1, M3, and M5 receptor subtypes, it activates the Gq/11 signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). At the M4 receptor, this compound couples to the Gi/o pathway, inhibiting adenylyl cyclase and leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cell culture, based on the methodologies described by Christopoulos et al. (2001).[3]
Protocol 1: Phosphatidylinositol Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream effect of M1, M3, and M5 receptor activation.
Materials:
-
CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum.
-
[³H]myo-inositol.
-
Inositol-free and serum-free medium.
-
Krebs-Henseleit bicarbonate buffer.
-
LiCl.
-
Perchloric acid.
-
KOH.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling:
-
Plate CHO cells in 24-well plates at a density that allows them to reach confluence on the day of the experiment.
-
24 hours after plating, replace the medium with fresh medium containing 0.5 µCi/ml [³H]myo-inositol.
-
Incubate the cells for 48-72 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay:
-
Wash the cells twice with inositol-free and serum-free medium.
-
Pre-incubate the cells in 0.5 ml of Krebs-Henseleit bicarbonate buffer containing 10 mM LiCl for 10 minutes at 37°C.
-
Add this compound at various concentrations to the wells.
-
Incubate for 45 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the incubation by aspirating the buffer and adding 1 ml of ice-cold 0.5 M perchloric acid.
-
Keep the plates on ice for 30 minutes.
-
Neutralize the extracts with 0.5 ml of 1 M KOH.
-
Apply the supernatant to a Dowex AG1-X8 column.
-
Wash the column with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to measure the inhibitory effect of this compound on adenylyl cyclase activity, mediated by the M4 receptor.
Materials:
-
CHO cells stably expressing the human M4 muscarinic receptor.
-
Cell culture medium.
-
[³H]adenine.
-
Serum-free medium.
-
Krebs-Henseleit bicarbonate buffer.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Forskolin.
-
This compound.
-
Trichloroacetic acid (TCA).
-
Dowex 50 resin.
-
Alumina columns.
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling:
-
Plate CHO-M4 cells in 12-well plates.
-
24 hours after plating, label the cells by incubating them for 2 hours in serum-free medium containing 1 µCi/ml [³H]adenine.
-
-
Assay:
-
Wash the cells once with Krebs-Henseleit bicarbonate buffer.
-
Pre-incubate the cells for 10 minutes at 37°C in Krebs-Henseleit bicarbonate buffer containing 1 mM IBMX.
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with 1 µM forskolin for a further 15 minutes.
-
-
Extraction and Quantification of cAMP:
-
Terminate the reaction by aspirating the medium and adding 1 ml of ice-cold 5% (w/v) TCA.
-
Add 100 µl of a [¹⁴C]cAMP solution to each well to monitor column recovery.
-
Separate [³H]cAMP from [³H]ATP by sequential chromatography over Dowex 50 and alumina columns.
-
Quantify the [³H]cAMP by scintillation counting and normalize to the recovery of [¹⁴C]cAMP.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 and Emax values using non-linear regression.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting in vitro cell-based assays with this compound.
Conclusion
This compound is a potent and selective agonist for M1 and M4 muscarinic receptors. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell culture-based investigations of muscarinic receptor pharmacology and signaling. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
Application Notes and Protocols for NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive searches of publicly available scientific literature and databases have not yielded specific in vivo animal study protocols or dosage information for NNC 11-1607. The following application notes and protocols are based on the available in vitro data for this compound and general principles for the preclinical evaluation of novel muscarinic agonists. The provided protocols are intended as a general guide and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
This compound is a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist.[1] Due to the roles of M1 and M4 receptors in cognition and psychosis, this compound is a potential candidate for research into central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia. Preclinical studies with other M1/M4 agonists have shown promise in animal models of these conditions.[2][3][4] This document provides a summary of the known in vitro properties of this compound and a general framework for initiating in vivo animal studies.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the M1 and M4 muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs). The M1 receptor couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M4 receptor couples to the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
In Vitro Pharmacological Profile
The following table summarizes the reported in vitro binding affinities (pKi) of this compound for the five human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and a review on the multitargeting nature of muscarinic agonists.[5][6]
Proposed Protocol for Initial In Vivo Evaluation of this compound
The following is a general, hypothetical protocol for the initial in vivo characterization of this compound in rodents (e.g., mice or rats).
Objective
To determine the preliminary pharmacokinetic profile, dose-dependent central nervous system effects, and a potential therapeutic dose range of this compound in a rodent model.
Materials
-
This compound
-
Vehicle (e.g., saline, 20% β-cyclodextrin in water)
-
Experimental animals (e.g., male C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old)
-
Standard laboratory equipment for animal handling, dosing, and behavioral testing.
Experimental Workflow
Detailed Methodologies
4.4.1. Dose-Range Finding and Tolerability Study
-
Animal Groups: Assign animals to groups of at least 3-5 per dose.
-
Dose Selection: Based on the in vitro potency and data from similar compounds, a starting dose range could be 0.1, 1, and 10 mg/kg. The route of administration (e.g., intraperitoneal, subcutaneous, or oral) should be chosen based on the compound's solubility and the experimental design.
-
Procedure:
-
Administer a single dose of this compound or vehicle to each animal.
-
Observe the animals continuously for the first hour and then at regular intervals for up to 24 hours.
-
Record any signs of toxicity, such as changes in posture, activity, breathing, and any instances of salivation, tremors, or convulsions.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) and select a range of non-toxic doses for subsequent studies.
4.4.2. Pharmacokinetic (PK) Study
-
Animal Groups: Use a sufficient number of animals to collect samples at multiple time points (e.g., 3 animals per time point).
-
Dosing: Administer a single, well-tolerated dose of this compound determined from the dose-range finding study.
-
Sample Collection: Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-dosing. At the final time point, animals can be euthanized to collect brain tissue.
-
Analysis:
-
Process blood to obtain plasma.
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Presentation:
| Time (minutes) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 | ||
| 480 |
4.4.3. Efficacy Study: Model of Psychosis (Amphetamine-Induced Hyperlocomotion)
-
Animal Groups: Assign animals to treatment groups (vehicle, this compound at various doses) with at least 8-10 animals per group.
-
Procedure:
-
Acclimate animals to an open-field arena.
-
Administer this compound or vehicle.
-
After a suitable pretreatment time (determined from the PK study), administer amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately place the animal in the open-field arena and record locomotor activity for 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Compare the total distance traveled between the different treatment groups. A reduction in amphetamine-induced hyperlocomotion by this compound would suggest antipsychotic-like activity.
4.4.4. Efficacy Study: Model of Cognitive Enhancement (Novel Object Recognition)
-
Animal Groups: Assign animals to treatment groups (vehicle, this compound at various doses) with at least 10-12 animals per group.
-
Procedure:
-
Habituation: Habituate the animals to the testing arena in the absence of objects.
-
Training (Sample Phase):
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and the familiar object.
-
-
-
Data Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]). An increase in the discrimination index in the this compound treated groups compared to the vehicle group would indicate improved recognition memory.
Summary of Proposed In Vivo Study Parameters
The following table provides a summary of the key parameters for the proposed initial in vivo studies.
| Study Type | Animal Model | Example Doses | Route of Administration | Key Endpoints |
| Dose-Range Finding | Mouse/Rat | 0.1, 1, 10 mg/kg | i.p., s.c., or p.o. | Clinical signs of toxicity, MTD |
| Pharmacokinetics | Mouse/Rat | Single dose based on MTD | i.p., s.c., or p.o. | Plasma and brain concentrations over time |
| Amphetamine-Induced Hyperlocomotion | Mouse/Rat | 3-4 doses below MTD | i.p. | Total distance traveled |
| Novel Object Recognition | Mouse/Rat | 3-4 doses below MTD | i.p. or s.c. | Discrimination Index |
Conclusion
While specific in vivo data for this compound is not currently available in the public domain, its profile as a selective M1/M4 muscarinic agonist makes it an interesting tool for CNS research. The protocols outlined above provide a general framework for initiating in vivo studies to characterize its pharmacokinetic profile and evaluate its potential efficacy in animal models of psychosis and cognitive impairment. Researchers should carefully design and validate these protocols in accordance with ethical guidelines and institutional regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
Application Notes and Protocols for M1 Muscarinic Acetylcholine Receptor Agonists in Alzheimer's Disease Mouse Models
Disclaimer: To date, publicly available research specifically detailing the use of NNC 11-1607 in Alzheimer's disease (AD) mouse models is not available. The following application notes and protocols are based on studies of other selective M1 muscarinic acetylcholine receptor (M1-mAChR) agonists that have been evaluated in preclinical AD models. These data and methodologies provide a representative framework for assessing the therapeutic potential of M1 agonists in this context.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque formation, and hyperphosphorylated tau tangles.[1] The M1 muscarinic acetylcholine receptor (M1-mAChR) is a promising therapeutic target for AD due to its role in memory, cognition, and its potential to modify disease pathology by modulating amyloid precursor protein (APP) processing and tau phosphorylation.[1][2] Activation of M1-mAChRs has been shown to reduce Aβ levels and improve cognitive function in various preclinical models.[3][4] this compound has been identified as a selective M1/M4 muscarinic acetylcholine receptor agonist, making it a candidate for investigation in AD.[5] This document outlines protocols for evaluating the efficacy of M1 agonists in transgenic mouse models of Alzheimer's disease, based on published studies of similar compounds.
Quantitative Data Summary
The following tables summarize the effects of representative M1-mAChR agonists in various Alzheimer's disease mouse models.
Table 1: Effects of M1 Agonist VU0364572 on Cognitive Performance in 5XFAD Mice [1]
| Treatment Group | Performance in Morris Water Maze (Probe Trial) |
| Vehicle-Treated 5XFAD | 26.7% time in probe quadrant |
| VU0364572-Treated 5XFAD | 36.7% time in probe quadrant |
Table 2: Effects of M1 Agonist VU0364572 on Aβ Pathology in 5XFAD Mice [1]
| Analyte | Brain Region | Reduction vs. Vehicle |
| Insoluble Aβ40 | Neocortex | 38.9% |
| Insoluble Aβ40 | Hippocampus | 43.3% |
| Soluble Aβ42 | Cortex | 34.2% |
Table 3: Effects of M1 Positive Allosteric Modulator (PAM) VU0486846 on Aβ Pathology and Neuronal Loss in APPswe/PSEN1ΔE9 Mice [6]
| Parameter | Brain Region | Effect of VU0486846 Treatment |
| Aβ oligomers | Hippocampus | Significant reduction |
| Aβ plaques | Hippocampus | Significant reduction |
| Neuronal loss | Hippocampus | Significant reduction |
Experimental Protocols
Animal Models
Commonly used transgenic mouse models for studying Alzheimer's disease include:
-
5XFAD Mice: These mice express five human familial AD mutations in the APP and PSEN1 genes, leading to accelerated Aβ42 production and amyloid plaque deposition starting at around 2 months of age.[1]
-
APPswe/PSEN1ΔE9 (APP/PS1) Mice: This model co-expresses a chimeric mouse/human APP with the Swedish mutation and a human PSEN1 with a deletion of exon 9, resulting in age-dependent Aβ plaque accumulation.[6]
-
3xTg-AD Mice: These mice harbor three human AD-related mutations (APP Swedish, MAPT P301L, and PSEN1 M146V), developing both Aβ plaques and tau pathology.[3]
Drug Administration
-
Chronic Dosing Regimen (Preventative): To assess the neuroprotective effects of an M1 agonist, chronic administration can be initiated in young mice before significant pathology develops (e.g., in 2-month-old 5XFAD mice) and continued for several months (e.g., up to 6 months of age).[1]
-
Route of Administration: The compound can be administered via drinking water or daily intraperitoneal (i.p.) injections. For example, VU0486846 was administered in drinking water at a dose of 10 mg/kg/day.[6] VU0364572 was administered via i.p. injection.[1]
-
Vehicle Control: A vehicle solution (e.g., saline or a specific solvent used for the drug) should be administered to a control group of transgenic mice. A non-transgenic littermate group should also be included.
Behavioral Testing
Cognitive function can be assessed using a battery of behavioral tests:
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Memory is assessed during a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[1]
-
Novel Object Recognition (NOR): This test assesses recognition memory. Mice are familiarized with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring the novel object is measured.[6]
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response when the mouse is returned to the context.[3]
Biochemical Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify Aβ levels, brain tissue (cortex and hippocampus) is homogenized in different buffers to separate soluble and insoluble fractions. ELISAs specific for Aβ40 and Aβ42 are then used to measure their concentrations.[1]
-
Western Blotting: This technique can be used to measure the levels of key proteins involved in APP processing (e.g., BACE1, ADAM10) and synaptic function.[6]
Histological Analysis
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against Aβ (to visualize plaques) and neuronal markers (e.g., NeuN) to assess neuronal loss.[1][6]
-
Thioflavin S Staining: This fluorescent dye binds to beta-sheet-rich structures and can be used to visualize dense-core amyloid plaques.
Visualizations
Signaling Pathway
Caption: M1 agonist signaling pathway in Alzheimer's disease.
Experimental Workflow
Caption: Experimental workflow for M1 agonist evaluation.
Logical Relationship
Caption: Rationale for M1 agonists in Alzheimer's therapy.
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recordings of NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] These receptors are G-protein coupled receptors that play crucial roles in regulating neuronal excitability and synaptic transmission in the central nervous system.[5] Activation of M1 receptors typically leads to neuronal depolarization and increased excitability, often through the modulation of potassium and calcium channels. Conversely, M4 receptor activation is often associated with the inhibition of calcium channels, leading to a decrease in neurotransmitter release.[6][7]
These application notes provide a generalized framework for investigating the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp techniques. The protocols described here are intended as a starting point and may require optimization based on the specific cell type and experimental question.
Data Presentation
Table 1: Reported Binding Affinities and Functional Potencies of this compound
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |
| Human M1 mAChR | Radioligand Binding | CHO Cells | pKi | 8.6 | [8] |
| Human M1, M3, M5 mAChRs | Phosphatidylinositol Hydrolysis | CHO Cells | Agonist Activity | Partial Agonist | [4] |
| Human M4 mAChR | cAMP Accumulation Assay | CHO Cells | Agonist Activity | Inhibition of forskolin-stimulated cAMP | [2][3][4] |
| Human M2 mAChR | cAMP Accumulation Assay | CHO Cells | Agonist Activity | No discernible effect | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Investigate the Effect of this compound on Voltage-Gated Calcium Channels
This protocol is designed to assess the modulatory effects of this compound on high-voltage-activated calcium channels, a known downstream target of M4 receptor activation.[6][7]
Materials:
-
Cells: Neurons expressing M1/M4 receptors (e.g., primary cultured hippocampal or cortical neurons, or a suitable cell line).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in external solution on the day of the experiment.
-
Patch-clamp rig: Microscope, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on coverslips and allow them to adhere.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
-
Drug Application:
-
Establish a stable baseline recording of calcium currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 nM - 10 µM).
-
After a few minutes of drug application, repeat the voltage-step protocol to record calcium currents in the presence of the compound.
-
To determine the reversibility of the effect, wash out the drug by perfusing with the external solution alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of calcium channel activation.
-
Protocol 2: Whole-Cell Current-Clamp Recording to Assess the Impact of this compound on Neuronal Excitability
This protocol is designed to measure changes in neuronal firing properties in response to this compound, which is a key outcome of M1 receptor activation.[1][2][3]
Materials:
-
Same as Protocol 1, with the exception of the internal solution.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
Procedure:
-
Cell and Pipette Preparation: Follow steps 1 and 2 from Protocol 1.
-
Recording:
-
Follow steps 3a-3c from Protocol 1 to achieve the whole-cell configuration.
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments for 500 ms) to elicit voltage responses and action potentials.
-
-
Drug Application:
-
Establish a stable baseline recording of the cell's firing properties.
-
Perfuse the cell with the external solution containing this compound.
-
Repeat the current-step protocol to assess changes in resting membrane potential, input resistance, and action potential firing frequency.
-
Perform a washout step as described in Protocol 1.
-
-
Data Analysis:
-
Measure the resting membrane potential before, during, and after drug application.
-
Calculate the input resistance from the voltage response to hyperpolarizing current steps.
-
Plot the number of action potentials fired as a function of the injected current (f-I curve) to quantify changes in neuronal excitability.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
Troubleshooting & Optimization
NNC 11-1607 solubility in DMSO and aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of NNC 11-1607 in DMSO and aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How do I prepare a stock solution of this compound in DMSO?
It is recommended to start by preparing a stock solution in the millimolar (mM) range. A general protocol is provided below. Always start with a small amount of your compound to test solubility at your desired concentration before dissolving the entire batch.
Q3: What is the solubility of this compound in aqueous buffers (e.g., PBS)?
This compound is expected to have low solubility in aqueous buffers. Direct dissolution in buffers like PBS is likely to result in precipitation or a very low concentration solution. For most cell-based assays and in vitro experiments, a DMSO stock solution is first prepared and then serially diluted into the aqueous buffer or cell culture medium.
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution?
To avoid solvent-induced artifacts or toxicity in biological assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Perform serial dilutions to reach the desired final concentration gradually.- Consider using a surfactant or co-solvent (e.g., Pluronic® F-68, Tween® 80) in your aqueous buffer, but first, verify its compatibility with your experimental system. |
| This compound does not fully dissolve in DMSO at the desired stock concentration. | The desired concentration is above the solubility limit of this compound in DMSO. | - Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- If the compound still does not dissolve, prepare a more dilute stock solution. |
| Inconsistent experimental results. | - Potential degradation of this compound in solution.- Incomplete dissolution of the compound. | - Prepare fresh stock solutions regularly and store them properly (see storage recommendations).- Ensure the compound is fully dissolved in DMSO before further dilution. Centrifuge the stock solution and use the supernatant for experiments to remove any undissolved particulates. |
Data Presentation
As specific quantitative solubility data is not publicly available, the following table provides recommended starting concentrations for preparing stock solutions.
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | 10 mM - 50 mM | Start with a lower concentration and increase if needed. Sonication or gentle warming may be required for higher concentrations. |
| Aqueous Buffers (e.g., PBS) | < 1 mg/mL (estimated) | Direct dissolution is not recommended. Use a DMSO stock for dilution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 572.74 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 572.74 g/mol * 1000 mg/g = 5.7274 mg
-
-
Weigh the this compound:
-
Carefully weigh out approximately 5.73 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Technical Support Center: NNC 11-1607 Stability and Storage
Disclaimer: Publicly available, specific stability and storage data for NNC 11-1607 is limited. The following guidance is based on general best practices for handling research compounds of similar nature. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and proper storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C or -80°C is recommended. Protect from moisture and light to prevent degradation.
-
In Solution: If you need to prepare stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. The choice of solvent can significantly impact stability; common solvents for similar compounds include DMSO, ethanol, or aqueous buffers. It is crucial to determine the stability of this compound in your chosen solvent under your specific storage conditions.
Q2: How can I assess the stability of this compound in my experimental setup?
To assess the stability of this compound, you can perform a simple experiment:
-
Prepare a fresh solution of this compound at a known concentration.
-
Analyze the initial purity and concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Store the solution under your intended experimental or storage conditions (e.g., specific temperature, light exposure, buffer composition).
-
At various time points, re-analyze the solution to monitor for any degradation products or a decrease in the concentration of the parent compound.
Q3: I am observing unexpected results in my experiments. Could it be related to the stability of this compound?
Inconsistent or unexpected experimental outcomes can sometimes be attributed to compound degradation. If you suspect this, consider the following:
-
Age of the compound: How long has the solid compound or stock solution been stored?
-
Storage conditions: Were the recommended storage conditions strictly followed?
-
Handling procedures: Was the compound exposed to light, elevated temperatures, or reactive chemicals during handling?
-
Solvent compatibility: Is the chosen solvent appropriate and has the stability in that solvent been verified?
If you suspect degradation, it is best to use a fresh batch of the compound or a newly prepared stock solution to confirm your results.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound.2. Verify the concentration and purity of the new stock solution.3. Repeat the experiment with the fresh solution.4. If the issue persists, consider obtaining a new batch of the compound. |
| Inconsistent results between experiments | Instability of the compound in the experimental buffer or medium. Repeated freeze-thaw cycles of stock solutions. | 1. Assess the stability of this compound in your specific experimental buffer over the time course of your experiment.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Always prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Degradation of this compound. | 1. Compare the chromatogram of your sample to that of a freshly prepared standard.2. Try to identify the degradation products if possible, as this may provide clues about the degradation pathway.3. Review your storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for evaluating the stability of a research compound like this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM). This will be your stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the experimental buffer or medium to the final working concentration.
-
Prepare several identical aliquots of this test solution.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the aliquots using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity. This serves as your baseline.
-
-
Incubation:
-
Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot and analyze it using the same analytical method as in step 3.
-
-
Data Analysis:
-
Compare the concentration and purity of the compound at each time point to the initial (time zero) measurement.
-
Calculate the percentage of the compound remaining at each time point. A significant decrease in concentration or the appearance of new peaks indicates degradation.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and assessing compound stability.
Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by this compound instability.
Technical Support Center: NNC 11-1607 cAMP Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cAMP assays utilizing NNC 11-1607. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
This compound is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1] These receptors are coupled to the Gi alpha subunit of the heterotrimeric G-protein. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP) from ATP. Therefore, in a typical assay setup, this compound will decrease intracellular cAMP levels, particularly after stimulation with an adenylyl cyclase activator like forskolin.[1]
Q2: I am observing high variability between replicate wells in my this compound cAMP assay. What are the potential causes?
High variability in a cAMP assay can stem from several factors:
-
Cell Health and Density: Inconsistent cell numbers per well, poor cell viability, or using cells with a high passage number can all contribute to variability. Ensure you have a homogenous cell suspension and that cells are in a healthy, logarithmic growth phase.
-
Pipetting Inaccuracies: Small volumes are often used in cAMP assays, making them sensitive to pipetting errors. Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
-
Inadequate Mixing: Insufficient mixing of reagents in the assay plate can lead to inconsistent results. Gently agitate the plate after adding reagents.
-
Edge Effects: Wells on the perimeter of the plate can be more susceptible to evaporation and temperature fluctuations, leading to variability. It is advisable to not use the outer wells of the plate for experimental data.
-
Reagent Preparation: Improperly prepared or stored reagents, such as this compound, forskolin, or the cAMP detection reagents, can lead to inconsistent assay performance.
Q3: My expected inhibition of forskolin-stimulated cAMP by this compound is lower than anticipated. What should I check?
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the concentration is too high, it may be difficult for the inhibitory effect of this compound to overcome the strong activation. Conversely, if it is too low, the assay window may be too small. It is important to perform a forskolin dose-response curve to determine the optimal concentration (typically the EC50 to EC80) for your specific cell system.
-
This compound Concentration Range: Ensure that the concentration range of this compound used is appropriate to capture the full dose-response curve and accurately determine the EC50.
-
Cellular Receptor Expression: Low expression of M1 or M4 receptors in your cell line will result in a diminished response to this compound.
-
Incubation Times: The pre-incubation time with this compound and the stimulation time with forskolin should be optimized for your assay.
Q4: Can you provide a general troubleshooting workflow for cAMP assay variability?
Certainly. The following diagram outlines a logical approach to troubleshooting common issues in a Gi-coupled agonist cAMP assay.
Caption: A step-by-step workflow for troubleshooting variability in Gi agonist cAMP assays.
Quantitative Data
The following table summarizes the binding affinities (pKi) of this compound for human muscarinic acetylcholine receptor subtypes. Note that a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 8.1 |
| M2 | 8.2 |
| M3 | 7.4 |
| M4 | 8.1 |
| M5 | 7.6 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[2][3]
Experimental Protocols
Protocol: Measurement of cAMP Inhibition by this compound in a Gi-Coupled Receptor Assay using HTRF
This protocol is adapted from the NIH's Assay Guidance Manual for measuring cAMP in cells expressing Gi-coupled receptors.
Materials:
-
Cells expressing human M1 or M4 muscarinic receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (optimization may be required).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the appropriate wells.
-
For control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Stimulation:
-
Prepare a solution of forskolin (at a pre-determined optimal concentration, e.g., EC80) in assay buffer. It is recommended to also include a phosphodiesterase inhibitor like IBMX in this solution.
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Following the HTRF cAMP assay kit manufacturer's instructions, prepare the detection reagents.
-
Add 5 µL of the d2-labeled cAMP conjugate to each well.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the HTRF ratios from your experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway
The following diagram illustrates the signaling pathway of a Gi-coupled receptor, such as the M4 muscarinic receptor, upon activation by an agonist like this compound.
References
Technical Support Center: NNC 11-1607 Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential non-specific binding issues when working with NNC 11-1607 in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2][3] It is often used in research related to central nervous system disorders, such as Alzheimer's disease and schizophrenia.[2][3]
Q2: What is non-specific binding and why is it a concern in receptor assays?
Non-specific binding refers to the interaction of a ligand, such as this compound, with components in the assay system other than its intended target receptor.[4][5][6] This can include binding to other proteins, lipids, the filter apparatus, or the walls of the assay plate.[4][5][7] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (like Kd or Ki) and density (Bmax).[4]
Q3: What is an acceptable level of non-specific binding in a receptor assay?
Ideally, non-specific binding should be less than 50% of the total binding, and in well-optimized assays, it can be as low as 10-20% of the total binding.[4][8] If non-specific binding constitutes a majority of the total binding, it becomes difficult to obtain high-quality, reliable data.[8]
Q4: How is non-specific binding experimentally determined?
Non-specific binding is determined by measuring the amount of radiolabeled or fluorescently-labeled ligand that binds in the presence of a high concentration of an unlabeled competitor.[4][8] This "cold" ligand saturates the specific binding sites on the target receptor, so any remaining bound ligand is considered non-specific.[4][8]
Troubleshooting Guide: High Non-Specific Binding in this compound Assays
This guide provides potential causes and solutions for researchers encountering high non-specific binding when using this compound in receptor binding assays.
| Potential Issue | Possible Cause | Recommended Solution |
| Suboptimal Assay Buffer Conditions | The pH, ionic strength, or presence of detergents can influence non-specific interactions.[5][9] | - Optimize the pH and ionic strength of the buffer.[9][10] - Include a blocking agent like Bovine Serum Albumin (BSA) (typically 0.1-1%) to saturate non-specific sites.[4][5][7][9] - Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20 at 0.05%) to reduce hydrophobic interactions.[7][9] |
| Inappropriate Incubation Conditions | Incubation time and temperature can affect both specific and non-specific binding. | - Optimize incubation time to ensure specific binding reaches equilibrium while minimizing non-specific binding.[4] - Lowering the incubation temperature may reduce non-specific binding but might require a longer incubation time to reach equilibrium.[4] |
| Problems with the Radioligand/Labeled Ligand | The concentration of the labeled this compound may be too high, or the ligand itself may be "sticky." | - Use a lower concentration of the labeled ligand, ideally at or below its Kd value for the target receptor.[7] - Ensure the radiochemical purity of the ligand is high (>90%).[7] |
| Issues with Membrane Preparation or Cell Density | Too much membrane protein can increase the number of non-specific binding sites. | - Titrate the amount of membrane protein or the number of cells used in the assay to find an optimal signal-to-noise ratio.[7] A typical range for membrane protein is 100-500 µg.[7] |
| Inadequate Washing and Filtration Technique | Insufficient washing can leave unbound ligand trapped, leading to high background signal.[4] | - Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter.[4] - Increase the wash volume and/or the number of washes.[4] - Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand during washing.[4][10] - Ensure rapid filtration and washing immediately after incubation.[4][5] |
Quantitative Data: this compound Binding Profile
The following table summarizes the reported binding affinities of this compound for human muscarinic acetylcholine receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| M1 | 8.2 | [11] |
| M2 | Data not consistently reported, but it is known to have effects at this receptor. | [1][2] |
| M3 | Lower affinity compared to M1 and M4. | [1] |
| M4 | High affinity, functionally coupled. | [1][2] |
| M5 | Lower affinity compared to M1 and M4. | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Standard Radioligand Binding Assay Protocol
This is a generalized protocol that should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target muscarinic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[5]
-
-
Assay Setup:
-
Total Binding: In assay tubes, combine the assay buffer, a known concentration of radiolabeled this compound, and the prepared cell membranes (typically 50-100 µg of protein).[5]
-
Non-Specific Binding: In a separate set of tubes, add the assay buffer, radiolabeled this compound, a high concentration of an appropriate unlabeled competitor (e.g., atropine or unlabeled this compound), and the cell membranes.[5] The competitor concentration should be at least 100 times the Kd of the radioligand.[8]
-
Incubation: Incubate all tubes at a defined temperature for a specific time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Counting and Data Analysis:
Visualizations
Caption: Workflow for a typical radioligand binding experiment.
Caption: A logical approach to troubleshooting non-specific binding.
Caption: this compound activation of M1 and M4 receptor pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. benchchem.com [benchchem.com]
- 8. graphpad.com [graphpad.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
Preventing NNC 11-1607 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC 11-1607. The information is designed to help prevent and troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a functionally selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1] It acts as a partial agonist at M1, M3, and M5 receptors and inhibits forskolin-stimulated cAMP accumulation at M4 receptors.[1] It shows no discernible effect at the M2 receptor subtype.[1]
Q2: What are the expected downstream signaling effects of this compound?
A2: As an M1 receptor agonist, this compound is expected to activate the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels. As an M4 receptor agonist, it activates the Gi/o signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Q3: Is this compound a subtype-selective muscarinic agonist?
A3: this compound is considered functionally selective for M1 and M4 receptors. However, it is not entirely subtype-specific and exhibits partial agonism at M3 and M5 receptors.[1] This lack of absolute selectivity is a potential source of off-target effects in experimental systems expressing these receptor subtypes.
Troubleshooting Guides
Issue 1: Weaker than expected response in an M1 receptor functional assay.
-
Question: Why am I observing a lower maximal response (Emax) with this compound compared to a full agonist like carbachol in my phosphatidylinositol hydrolysis assay?
-
Answer: this compound is a partial agonist at the M1 receptor.[1] Partial agonists, by definition, have lower intrinsic efficacy than full agonists and cannot produce the same maximal response, even at saturating concentrations. The observed Emax will be a fraction of that of a full agonist.
Issue 2: Unexpected inhibitory effects in my cell line.
-
Question: My experiment is designed to look at M1-mediated stimulation, but I am seeing an overall inhibitory effect on my cells. What could be the cause?
-
Answer: This could be due to the activation of M4 receptors, which are coupled to the inhibitory Gi/o pathway.[2] If your experimental system endogenously expresses M4 receptors, the M4-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP could mask or counteract the stimulatory effects of M1 activation. Consider using a cell line that does not express M4 receptors or pre-treating your cells with an M4-selective antagonist.
Issue 3: Bell-shaped dose-response curve in a cAMP accumulation assay.
-
Question: I am observing a bell-shaped dose-response curve in my forskolin-stimulated cAMP accumulation assay when using this compound. Why is this happening?
-
Answer: Bell-shaped dose-response curves with muscarinic agonists in cAMP assays can occur in cells expressing multiple receptor subtypes with opposing effects on adenylyl cyclase.[1] At lower concentrations, this compound may preferentially activate the high-affinity M4 receptor, leading to an inhibition of cAMP accumulation. At higher concentrations, it may engage other G-protein-coupled pathways or cause receptor desensitization, leading to a reversal of the inhibitory effect.
Issue 4: Rapid decrease in response after initial stimulation (Receptor Desensitization).
-
Question: After applying this compound, I see a strong initial response that quickly diminishes over time, even in the continued presence of the agonist. What is causing this?
-
Answer: This phenomenon is likely due to receptor desensitization, a common feature of G-protein coupled receptors, including muscarinic receptors. Prolonged exposure to an agonist can lead to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins. This uncouples the receptor from its G-protein, leading to a rapid attenuation of the signal. The internalized receptors may then be recycled back to the membrane or targeted for degradation.
Data Presentation
Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (pKi) | Functional Response | Efficacy (Emax) (% of Oxotremorine-M) | Potency (pEC50) |
| M1 | 8.6 | Partial Agonist (Phosphatidylinositol Hydrolysis) | 68 | 7.9 |
| M2 | 8.2 | No Discernible Effect | N/A | N/A |
| M3 | 8.1 | Partial Agonist (Phosphatidylinositol Hydrolysis) | 43 | 7.3 |
| M4 | 8.1 | Agonist (Inhibition of cAMP Accumulation) | 100 | 8.1 |
| M5 | 8.2 | Partial Agonist (Phosphatidylinositol Hydrolysis) | 55 | 7.5 |
Data synthesized from Christopoulos et al., 2001.[1]
Experimental Protocols
1. Phosphatidylinositol Hydrolysis Assay (for M1, M3, M5 activity)
This protocol is adapted for Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor.
-
Cell Culture and Labeling:
-
Plate CHO cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating overnight in inositol-free DMEM containing 1 µCi/ml myo-[³H]inositol.
-
-
Assay Procedure:
-
Wash the cells twice with Hanks' balanced salt solution (HBSS) buffered with 10 mM HEPES.
-
Pre-incubate the cells in 0.5 ml of HBSS/HEPES containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations to the wells. Include a full agonist (e.g., oxotremorine-M) as a positive control and buffer alone as a negative control.
-
Incubate for 60 minutes at 37°C.
-
Aspirate the medium and add 1 ml of ice-cold 10 mM formic acid to stop the reaction and extract the inositol phosphates.
-
Incubate on ice for 30 minutes.
-
-
Separation and Quantification:
-
Apply the cell extracts to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns with water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Analyze the data using a non-linear regression to determine EC50 and Emax values.
-
2. Forskolin-Stimulated cAMP Accumulation Assay (for M4 activity)
This protocol is for CHO cells stably expressing the human M4 receptor.
-
Cell Culture:
-
Plate CHO-hM4 cells in 24-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells once with HBSS buffered with 10 mM HEPES.
-
Pre-incubate the cells for 10 minutes at 37°C in 0.5 ml of HBSS/HEPES containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cAMP degradation.
-
Add this compound at various concentrations.
-
Immediately add forskolin to a final concentration of 1 µM to stimulate adenylyl cyclase.
-
Incubate for 15 minutes at 37°C.
-
Aspirate the medium and add 0.5 ml of 0.1 M HCl to stop the reaction and lyse the cells.
-
-
Quantification:
-
Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a LANCE Ultra cAMP kit).
-
Follow the manufacturer's instructions for the chosen kit.
-
Analyze the data to determine the extent of inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 of this compound.
-
Mandatory Visualizations
Caption: M1 Receptor (Gq-coupled) Signaling Pathway.
Caption: M4 Receptor (Gi-coupled) Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
NNC 11-1607 bell-shaped dose-response curve explanation
Welcome to the technical support center for NNC 11-1607. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a specific focus on its characteristic bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] It is a dimeric analog of the muscarinic agonist NNC 11-1314.[2] Due to its selectivity for M1 and M4 receptors, which are implicated in cognitive function and dopamine signaling regulation respectively, this compound is a valuable research tool for central nervous system disorders such as Alzheimer's disease and schizophrenia.[1]
Q2: We are observing a bell-shaped dose-response curve in our cAMP assays with this compound. Is this an expected result?
A2: Yes, a bell-shaped (or biphasic) dose-response curve is an expected observation for this compound in cAMP accumulation assays, particularly in cell lines expressing the M4 muscarinic receptor.[2] This phenomenon is characterized by an initial decrease in cAMP levels at lower concentrations of this compound, followed by an increase in cAMP levels at higher concentrations.
Q3: What is the underlying mechanism for the bell-shaped dose-response curve observed with this compound at the M4 receptor?
A3: The bell-shaped dose-response curve of this compound at the M4 receptor is attributed to the receptor's ability to couple to different G proteins at varying agonist concentrations. The current understanding is as follows:
-
At lower concentrations: The M4 receptor preferentially couples to the Gαi/o protein. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is the classical inhibitory pathway for M4 receptors.
-
At higher concentrations: A switch in G protein coupling occurs, and the M4 receptor begins to couple to the Gαs protein. Gαs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This stimulatory effect at higher agonist concentrations leads to the "ascending" arm of the bell-shaped curve.
This dual coupling mechanism, from an inhibitory to a stimulatory pathway, is the primary explanation for the observed bell-shaped dose-response.[3]
Q4: Does this compound exhibit a bell-shaped dose-response curve at M1 receptors?
A4: The bell-shaped dose-response curve is characteristic of this compound's interaction with the M4 receptor in cAMP assays. The M1 receptor primarily couples to Gαq/11 proteins, which activate the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Therefore, a bell-shaped curve in a cAMP assay would not be the expected readout for M1 receptor activation. Functional assays for M1 receptors typically measure inositol phosphate accumulation or intracellular calcium mobilization.
Data Presentation
Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50/pIC50) |
| M1 | 8.6[3] | Data not available in searched resources |
| M2 | Data not available in searched resources | No discernible effect in cAMP assays[2] |
| M3 | Data not available in searched resources | Data not available in searched resources |
| M4 | 8.1[4] | Data not available in searched resources |
| M5 | Data not available in searched resources | Data not available in searched resources |
Note: The available data confirms M1/M4 selectivity. Further details from the primary literature are required for a complete profile.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible bell-shaped curve in cAMP assays.
-
Possible Cause 1: Inappropriate Cell Line or Receptor Expression Levels.
-
Solution: Ensure you are using a cell line with robust expression of the human M4 muscarinic receptor. The magnitude of the Gs-mediated stimulatory response at high agonist concentrations can be dependent on the receptor density.[3] Verify receptor expression levels via methods like radioligand binding or western blot.
-
-
Possible Cause 2: Incorrect Concentration Range of this compound.
-
Solution: The bell-shaped curve is highly concentration-dependent. If your concentration range is too narrow or shifted, you may miss the peak or the ascending part of the curve. It is recommended to perform a wide dose-response curve, spanning from picomolar to micromolar concentrations, to fully characterize the response.
-
-
Possible Cause 3: Assay Incubation Time.
-
Solution: The kinetics of Gi versus Gs signaling may differ. Optimize the incubation time with this compound to ensure both phases of the response can be observed.
-
-
Possible Cause 4: Cell Health and Passage Number.
-
Solution: Use cells that are healthy and in a logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered receptor or G protein expression. Use cells within a consistent and low passage number range.
-
Issue 2: High variability in phosphoinositide (PI) hydrolysis assay for M1 receptor activity.
-
Possible Cause 1: Low M1 Receptor Expression.
-
Solution: Confirm M1 receptor expression in your chosen cell line. Low receptor numbers will result in a small signal window.
-
-
Possible Cause 2: Suboptimal Labeling with [3H]-myo-inositol.
-
Solution: Ensure sufficient incubation time and concentration of [3H]-myo-inositol to adequately label the cellular phosphoinositide pools.
-
-
Possible Cause 3: Incomplete Inhibition of Inositol Phosphatases.
-
Solution: The assay relies on the accumulation of inositol phosphates. Ensure that lithium chloride (LiCl) is included in your assay buffer at an effective concentration (typically 10 mM) to inhibit inositol monophosphatase.
-
-
Possible Cause 4: Agonist-induced Receptor Desensitization/Internalization.
-
Solution: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization and internalization, reducing the overall signal. Optimize the agonist stimulation time.
-
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay for M4 Receptor Activation
This protocol is designed to measure the inhibition and subsequent stimulation of forskolin-induced cAMP production by this compound in cells expressing the M4 receptor.
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing the human M4 muscarinic receptor in a 96-well or 384-well white, opaque tissue culture plate.
-
Culture cells to 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range from 1 pM to 10 µM.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to elicit a submaximal stimulation of adenylyl cyclase (typically 1-10 µM).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add the forskolin solution to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
The resulting data should yield a bell-shaped curve, with the initial descending portion representing Gi-mediated inhibition and the subsequent ascending portion representing Gs-mediated stimulation.
-
Key Experiment 2: Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Activation
This protocol measures the accumulation of inositol phosphates (IPs) following the activation of M1 receptors by this compound.
-
Cell Preparation and Labeling:
-
Plate CHO or HEK293 cells stably expressing the human M1 muscarinic receptor in 24-well or 48-well plates.
-
When cells reach 50-60% confluency, replace the medium with inositol-free DMEM containing [3H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl). The LiCl is crucial for inhibiting inositol monophosphatase.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed assay buffer without LiCl.
-
Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
Remove the pre-incubation buffer and add the this compound dilutions.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the assay buffer and stop the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
-
Quantification of Inositol Phosphates:
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total IPs and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Mandatory Visualizations
References
Technical Support Center: Improving Reproducibility of NNC 11-1607 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with NNC 11-1607. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. Its primary mechanisms of action include:
-
M1, M3, and M5 Receptors: Acting as a partial agonist, stimulating phosphatidylinositol (PI) hydrolysis.[1][2]
-
M2 and M4 Receptors: Inhibiting forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation. Notably, it has no discernible effect at the M2 receptor.[1][2]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in research related to central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia, due to its activity at M1 and M4 receptors which are implicated in cognitive function.[3]
Q3: What are the known binding affinities of this compound for the different muscarinic receptor subtypes?
A3: The binding affinities (pKi) of this compound for human muscarinic receptor subtypes are summarized in the table below. Higher pKi values indicate higher binding affinity.
| Receptor Subtype | pKi Value |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and other publications.[1][4]
Q4: How should I prepare and store this compound solutions?
A4: For optimal stability and performance, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. The stability of the compound in aqueous solutions for extended periods may be limited.
II. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and other muscarinic agonists.
Inconsistent or Unexpected Results in Functional Assays
Q: My dose-response curves for this compound are variable between experiments. What could be the cause?
A: Variability in dose-response curves is a common issue. Consider the following potential sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.[5]
-
Cell Health and Density: Ensure cells are healthy and plated at a consistent density. Over-confluent or stressed cells will respond differently.
-
Reagent Preparation: Prepare fresh agonist dilutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions. Even minor variations can impact results.[5]
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the response. Optimize incubation times to capture the peak response without inducing significant desensitization.[5]
Q: I am not observing the expected agonist activity with this compound.
A: A lack of response can be due to several factors:
-
Incorrect Cell Line: Verify that your chosen cell line endogenously expresses the target muscarinic receptor subtype (M1 or M4) or has been successfully transfected. Confirm that the receptor is functionally coupled to the expected signaling pathway (Gq/11 for M1, Gi/o for M4).[5]
-
Low Receptor Expression: Low receptor density may result in a weak signal. Consider using a cell line with higher receptor expression or optimizing your transfection protocol.
-
Inactive Agonist: Check the purity and storage conditions of your this compound. Degradation can lead to a loss of activity.[5]
-
Assay Sensitivity: The assay may not be sensitive enough to detect the response. Optimize assay parameters or consider a more sensitive detection method.
Issues with Radioligand Binding Assays
Q: I'm experiencing high non-specific binding in my competition binding assay with this compound.
A: High non-specific binding can obscure your specific binding signal. Here are some troubleshooting steps:
-
Hydrophobic Interactions: this compound, like many ligands, can be hydrophobic and bind to plasticware or filters. Pre-treating plates and filters with a blocking agent like polyethyleneimine (PEI) can help.[5]
-
Insufficient Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[5]
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.[5]
-
Membrane Preparation: Prepare a large, single batch of cell membranes and aliquot for multiple experiments to ensure consistency.
III. Experimental Protocols
Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This protocol is a general guideline for measuring this compound-stimulated PI hydrolysis in CHO cells expressing the human M1 receptor.
1. Cell Culture and Plating:
- Culture CHO-hM1 cells in your preferred growth medium (e.g., DMEM/F12 with 10% FBS).
- Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
- 24 hours before the assay, replace the growth medium with a medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) to label the cellular phosphoinositide pools.
2. Assay Procedure:
- On the day of the assay, aspirate the labeling medium and wash the cells twice with a pre-warmed buffer (e.g., HBSS supplemented with 10 mM LiCl). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Add 450 µL of the same buffer to each well and pre-incubate for 15 minutes at 37°C.
- Prepare a serial dilution of this compound in the assay buffer.
- Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
- Incubate for 60 minutes at 37°C.
- Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.
- Incubate on ice for 30 minutes.
3. Inositol Phosphate Separation:
- Transfer the cell lysates to columns containing an anion-exchange resin (e.g., Dowex AG1-X8).
- Wash the columns with water to remove free [³H]-myo-inositol.
- Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
- Quantify the radioactivity in the eluate using liquid scintillation counting.
4. Data Analysis:
- Normalize the data to the response of a full agonist (e.g., carbachol) or express as a percentage of the basal response.
- Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay (for M2 and M4 Receptors)
This protocol provides a general method for measuring the inhibition of forskolin-stimulated cAMP accumulation by this compound in CHO cells expressing the human M4 receptor.
1. Cell Culture and Plating:
- Culture CHO-hM4 cells in your preferred growth medium.
- Seed cells into 96-well plates at an appropriate density to achieve confluence on the day of the assay.
2. Assay Procedure:
- On the day of the assay, aspirate the growth medium and replace it with a stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
- Pre-incubate the cells for 15-30 minutes at 37°C.
- Prepare serial dilutions of this compound.
- Add the this compound dilutions to the wells, followed by the addition of forskolin to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM). The final forskolin concentration should be optimized for your specific cell line and assay conditions.
- Incubate for 30 minutes at 37°C.
- Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
3. cAMP Detection:
- Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
- Plot the measured cAMP levels against the log concentration of this compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
IV. Data Presentation
The following tables summarize key quantitative data for this compound. Note that these values can vary depending on the specific experimental conditions.
Table 1: Binding Affinities (pKi) of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Table 2: Functional Activity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Functional Assay | Activity | Potency (pEC50/pIC50) | Efficacy (% of Full Agonist) |
| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist | ~7.5 | ~60-80% |
| M2 | cAMP Accumulation | No discernible effect | N/A | N/A |
| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist | ~7.0 | Lower than M1 |
| M4 | cAMP Accumulation | Agonist (Inhibition) | ~7.8 | ~90-100% |
| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist | ~7.2 | Lower than M1 |
Note: The potency and efficacy values are approximate and can vary based on the cell line, receptor expression level, and specific assay conditions.
V. Mandatory Visualizations
Signaling Pathways
This compound signaling pathways at muscarinic receptors.
Experimental Workflow
General experimental workflow for this compound functional assays.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NNC 11-1607: Technical Support Center for Quality Control and Purity Assessment
This technical support center provides guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NNC 11-1607. It covers common issues encountered during quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for determining the purity of this compound?
A1: The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a similar UV detector. This technique allows for the separation and quantification of this compound from potential impurities and degradation products. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: What are the typical acceptance criteria for the purity of a new batch of this compound?
A2: For research and early drug development purposes, the typical purity acceptance criteria for a new batch of this compound are outlined in the table below. These criteria may be adjusted based on the specific requirements of the study.
| Parameter | Acceptance Criterion | Method |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | As per ICH Q3C guidelines | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Q3: How should this compound be stored to maintain its integrity?
A3: To ensure the stability of this compound, it is recommended to store the compound at -20°C in a desiccated, light-protected environment. Long-term stability studies should be conducted to establish a comprehensive stability profile under various conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC Chromatogram | - Contaminated mobile phase or diluent.- Sample degradation.- Carryover from a previous injection. | - Prepare fresh mobile phase and diluent using high-purity solvents.- Ensure proper sample storage and handling.- Run a blank injection to check for carryover. |
| Poor Peak Shape or Tailing | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Leak in the HPLC system.- Inconsistent mobile phase composition. | - Use a column oven to maintain a constant temperature.- Check for leaks in the pump, injector, and fittings.- Ensure accurate preparation of the mobile phase. |
| Failed System Suitability | - Column performance has deteriorated.- Standard solution degradation.- Instrument malfunction. | - Replace the HPLC column.- Prepare a fresh system suitability standard solution.- Perform instrument diagnostics and calibration. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol describes a general method for determining the purity of this compound. This method should be validated for its intended use.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
Visualizations
Caption: Workflow for the quality control and purity assessment of this compound by HPLC.
Caption: Logical decision-making process for an out-of-specification purity result for this compound.
Validation & Comparative
A Comparative Guide to the Functional Selectivity of NNC 11-1607 and Oxotremorine-M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of two muscarinic acetylcholine receptor (mAChR) agonists: NNC 11-1607 and oxotremorine-M. The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for therapeutic development and pharmacological research.
Introduction to this compound and Oxotremorine-M
This compound is a dimeric analog of the muscarinic agonist NNC 11-1314 and has been identified as a selective agonist for the M1 and M4 mAChR subtypes.[1] In contrast, oxotremorine-M is a potent, non-selective muscarinic agonist widely used as a reference compound in pharmacological studies.[2] The key distinction between these two compounds lies in their functional selectivity, which describes the ability of a ligand to differentially activate distinct signaling pathways upon binding to the same receptor.
Head-to-Head Comparison: Functional Selectivity Profile
A pivotal study directly comparing this compound and oxotremorine-M demonstrated the functionally selective profile of this compound.[1][3] While oxotremorine-M acts as a full agonist at M1, M3, and M5 receptors in Gq/11-mediated phosphatidylinositol (PI) hydrolysis pathways, this compound behaves as a partial agonist in this assay.[1][3] Furthermore, in assays measuring Gi/o-mediated inhibition of cAMP accumulation, this compound showed no discernible activity at the M2 receptor, a pathway strongly modulated by oxotremorine-M.[1][3]
Data Presentation
The following tables summarize the comparative functional selectivity of this compound and oxotremorine-M based on available data.
Table 1: Comparative Efficacy in Phosphatidylinositol Hydrolysis (Gq/11 Pathway)
| Compound | M1 Receptor | M3 Receptor | M5 Receptor |
| This compound | Partial Agonist | Partial Agonist | Partial Agonist |
| Oxotremorine-M | Full Agonist | Full Agonist | Full Agonist |
| Data derived from Christopoulos et al., 2001.[1][3] |
Table 2: Comparative Efficacy in Inhibition of cAMP Accumulation (Gi/o Pathway)
| Compound | M2 Receptor | M4 Receptor |
| This compound | No Discernible Effect | Partial Agonist |
| Oxotremorine-M | Full Agonist | Full Agonist |
| Data derived from Christopoulos et al., 2001.[1][3] |
Table 3: Potency (EC50) of Oxotremorine-M at Muscarinic Receptors
| Receptor Subtype | Assay | EC50 (nM) |
| M4 | Inhibition of ICa | 140 |
| M4 | Calcium Mobilization (with Gα15) | 88.7 |
| Quantitative data for this compound from a direct comparative study was not available in the searched resources. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine the functional selectivity of muscarinic receptor agonists.
Phosphatidylinositol Hydrolysis Assay
This assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.
Cell Culture and Labeling:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 24-well plates and grown to near confluence.
-
The cells are then labeled by incubating overnight in a medium containing [³H]myo-inositol (1 µCi/mL) to allow for incorporation into membrane phosphoinositides.
Agonist Stimulation and Inositol Phosphate Extraction:
-
Prior to the assay, the labeling medium is removed, and the cells are washed with serum-free medium.
-
The cells are pre-incubated with a buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Varying concentrations of the agonist (this compound or oxotremorine-M) are added, and the cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The incubation is terminated by the addition of a cold stop solution (e.g., 0.5 M HCl).
-
The cells are lysed, and the aqueous phase containing the inositol phosphates is separated by anion-exchange chromatography.
Data Analysis:
-
The amount of [³H]inositol phosphates is quantified using liquid scintillation counting.
-
Concentration-response curves are generated, and EC50 and Emax values are calculated using non-linear regression analysis. The Emax of a test compound is typically expressed as a percentage of the maximal response induced by a reference full agonist (e.g., oxotremorine-M).
Inhibition of cAMP Accumulation Assay
This assay assesses the activation of the Gi/o signaling pathway by measuring the inhibition of adenylyl cyclase activity.
Cell Culture:
-
CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured as described above.
-
Cells are seeded into 96-well plates and grown to confluence.
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a serum-free medium.
-
The cells are pre-incubated for 15 minutes at 37°C with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of the agonist (this compound or oxotremorine-M) are added to the cells.
-
Immediately after the addition of the agonist, adenylyl cyclase is stimulated with a known activator, such as forskolin.
-
The cells are incubated for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is stopped by the addition of a lysis buffer.
Data Analysis:
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is calculated.
-
Concentration-response curves are plotted, and IC50 (equivalent to EC50 for inhibition) and Emax values are determined.
Mandatory Visualization
The following diagrams illustrate the concept of functional selectivity and a typical experimental workflow.
Caption: Functional selectivity of this compound and Oxotremorine-M.
Caption: General experimental workflow for functional selectivity assays.
References
NNC 11-1607: A Comparative Analysis of Binding Affinities Against Selective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of NNC 11-1607, a known selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist, against a panel of well-established selective antagonists for the M1, M2, M3, and M4 receptor subtypes. The data presented herein is derived from in vitro competition binding assays, offering a clear quantitative comparison to aid in the selection of appropriate pharmacological tools for muscarinic receptor research.
Introduction to this compound and Muscarinic Receptor Subtypes
This compound has been identified as a valuable research tool due to its functional selectivity for the M1 and M4 muscarinic receptor subtypes.[1] Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs), are integral to a wide array of physiological functions and are implicated in various disease states. The five recognized subtypes (M1-M5) exhibit distinct tissue distributions and couple to different intracellular signaling pathways. M1, M3, and M5 receptors typically couple through Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase. This differential signaling underlies the importance of developing subtype-selective ligands for both therapeutic and research applications.
Competition binding assays are a fundamental technique used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound or a selective antagonist) for a receptor by measuring its ability to displace a labeled ligand (radioligand) that is known to bind to the receptor with high affinity. The data from these assays, typically expressed as the inhibition constant (Ki), provides a quantitative measure of the ligand's binding potency. A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinities
The following table summarizes the binding affinities (pKi values) of this compound and a selection of selective muscarinic antagonists for the human M1, M2, M3, and M4 receptor subtypes. The pKi value is the negative logarithm of the Ki value, meaning a higher pKi value corresponds to a higher binding affinity.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | Primary Selectivity |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | M1/M4 Agonist |
| Pirenzepine | 8.0 - 8.2 | 6.5 - 6.9 | ~6.7 | ~7.0 | M1 Antagonist |
| Methoctramine | 6.7 - 7.2 | 7.9 - 8.5 | 6.6 - 7.1 | 7.4 - 7.8 | M2 Antagonist |
| 4-DAMP | 8.2 - 8.8 | 7.4 - 8.0 | 8.9 - 9.4 | 8.1 - 8.5 | M3 Antagonist |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | M3 Antagonist[1] |
| Tropicamide | ~6.7 | ~6.5 | ~6.6 | ~7.2 | M4 Antagonist (moderate selectivity) |
Note: The pKi values are compiled from various sources and may exhibit some variation depending on the specific experimental conditions (e.g., radioligand used, cell line, and assay buffer).
Experimental Protocols
The following is a generalized protocol for a competition radioligand binding assay for muscarinic receptors, based on commonly used methodologies.
Materials
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, or M4).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB) at a concentration close to its Kd.
-
Competitors: this compound and selective antagonists (Pirenzepine, Methoctramine, 4-DAMP, Darifenacin, Tropicamide).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Non-specific Binding Determiner: Atropine (1 µM final concentration).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Membrane Preparation
-
Culture cells expressing the target muscarinic receptor subtype to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
Store the membrane preparation at -80°C until use.
Competition Binding Assay Procedure
-
Prepare serial dilutions of the competitor compounds (this compound and selective antagonists) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Atropine, radioligand, and cell membrane preparation.
-
Competitor Binding: A specific concentration of the competitor, radioligand, and cell membrane preparation.
-
-
Incubate the plate at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a competition binding assay.
Caption: M1 receptor signaling pathway (Gq-coupled).
Caption: M4 receptor signaling pathway (Gi-coupled).
References
Validating M1 Muscarinic Acetylcholine Receptor Activity of NNC 11-1607 Using the Selective Antagonist Pirenzepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist, and pirenzepine, a well-established M1-selective antagonist. The primary focus is to delineate how pirenzepine can be effectively utilized to validate the M1 receptor-mediated activity of this compound. This document summarizes their pharmacological profiles, presents available binding affinity data, and offers detailed experimental protocols for validation studies.
Introduction to this compound and Pirenzepine
This compound is recognized as a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors.[1][2] Its potential therapeutic applications are being explored in the context of central nervous system disorders such as Alzheimer's disease and schizophrenia.[1][3] In contrast, pirenzepine is a widely used pharmacological tool and therapeutic agent, known for its selective antagonist activity at the M1 muscarinic receptor.[4][5][6][7] It has a higher affinity for M1 and M4 receptors compared to M2 and M3 subtypes.[4][8] Pirenzepine's established selectivity makes it an ideal candidate for dissecting the M1-specific effects of dual M1/M4 agonists like this compound.
Comparative Pharmacological Data
While direct experimental data from studies using pirenzepine to antagonize this compound activity is not extensively available in public literature, a comparison of their individual binding affinities at various muscarinic receptor subtypes provides a basis for designing validation experiments. The following table summarizes the reported binding affinities (Ki, in nM) for both compounds.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | 2.5 | >1000 | 16 | 6.3 | 63 | [2] |
| Pirenzepine | 17 | 580 | 360 | 100 | - | [9] |
Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand and tissue/cell line used.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade. Understanding this pathway is crucial for designing functional assays to validate the M1-mediated activity of this compound and its inhibition by pirenzepine.
Experimental Protocols for Validation
To validate the M1 activity of this compound, researchers can employ a variety of in vitro assays. Pirenzepine serves as a critical tool in these experiments to confirm that the observed effects are indeed mediated by the M1 receptor.
Competition Radioligand Binding Assay
This assay determines the affinity of this compound for the M1 receptor and can be used to show competitive displacement by pirenzepine.
Objective: To determine the binding affinity (Ki) of this compound and pirenzepine for the M1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.
-
Unlabeled ligands: this compound, pirenzepine, and a non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and pirenzepine.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled ligand.
-
For determining non-specific binding, use a high concentration of atropine.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation, a key downstream event in the Gq signaling pathway.
Objective: To measure the potency (EC50) of this compound in activating the M1 receptor and the potency (IC50) of pirenzepine in inhibiting this activation.
Materials:
-
A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and pirenzepine.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the M1-expressing cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To determine the agonist effect of this compound, add varying concentrations of the compound to the cells and measure the fluorescence intensity over time.
-
To determine the antagonist effect of pirenzepine, pre-incubate the cells with varying concentrations of pirenzepine for a specific period before adding a fixed, effective concentration (e.g., EC80) of this compound.
-
Measure the peak fluorescence response and plot the data as a function of ligand concentration.
-
Calculate the EC50 for this compound and the IC50 for pirenzepine using non-linear regression analysis.
Conclusion
Pirenzepine is an invaluable tool for the pharmacological characterization of novel muscarinic receptor ligands like this compound. By employing competition binding assays and functional assays such as calcium mobilization, researchers can definitively confirm the M1-mediated activity of this compound. The dose-dependent inhibition of this compound's effects by pirenzepine would provide strong evidence for its engagement with the M1 receptor. The experimental protocols outlined in this guide offer a robust framework for conducting such validation studies, which are essential for advancing our understanding of muscarinic receptor pharmacology and the development of novel therapeutics.
References
- 1. Dataset - Guide to Pharmacology Chemical Ligands of Receptors [maayanlab.cloud]
- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MUSCARINIC RECEPTOR PROBES BASED ON AMINE CONGENERS OF PIRENZEPINE AND TELENZEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Differentiating M2 and M4 Muscarinic Receptor Activity of NNC 11-1607 with the Selective Antagonist Himbacine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive comparison of the muscarinic receptor antagonists, himbacine, and the agonist, NNC 11-1607. It details their distinct receptor subtype selectivities and outlines experimental protocols for utilizing himbacine to dissect the M2 versus M4 muscarinic receptor activity of this compound.
Introduction to Muscarinic Receptor Subtypes and Investigational Compounds
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and signaling properties. The M2 and M4 subtypes are of particular interest in drug discovery as they are both coupled to inhibitory G proteins (Gi/o) and are implicated in various physiological processes. Differentiating the activity of novel compounds at these closely related subtypes is crucial for understanding their pharmacological profile and therapeutic potential.
Himbacine is a potent and selective antagonist with a clear preference for M2 and M4 muscarinic receptors over the other subtypes (M1, M3, and M5).[1][2] This selectivity makes it an invaluable pharmacological tool for isolating and characterizing the individual contributions of M2 and M4 receptors to a physiological response.
This compound is a muscarinic agonist that displays selectivity for the M1 and M4 receptor subtypes.[3] Notably, in functional assays, this compound has been shown to have no discernible effect at the M2 receptor, making it an intriguing compound for studying M4-mediated signaling.[3]
Comparative Pharmacological Data
The following tables summarize the binding affinities of himbacine and this compound for the five human muscarinic receptor subtypes.
Himbacine: Antagonist Binding Affinities (Ki/Kd in nM)
| Receptor Subtype | Ki/Kd (nM) | Reference |
| M1 | 83 | [1] |
| M2 | 4 | [1] |
| M3 | 59 | [1] |
| M4 | 7 | [1] |
| M5 | 296 | [1] |
This compound: Agonist Binding Affinities (pKi)
| Receptor Subtype | pKi | Reference |
| M1 | 8.6 | [4] |
| M2 | 8.2 | [4] |
| M3 | 8.1 | [4] |
| M4 | 8.1 | [4][5] |
| M5 | 8.2 | [4] |
Differentiating M2 and M4 Activity of this compound using Himbacine: Experimental Design
Given that this compound is an agonist with activity at M4 receptors and no functional effect at M2 receptors, and himbacine is a potent M2/M4 antagonist, a well-designed experiment can confirm and quantify the M4-selectivity of this compound. The following experimental workflow can be employed.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of himbacine and this compound at each muscarinic receptor subtype.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human M1-M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Himbacine and this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator: Atropine (1 µM)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the competing ligand (himbacine or this compound).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to activate M2 and M4 receptors, which are coupled to the inhibition of adenylyl cyclase, and the ability of himbacine to antagonize this effect.
Materials:
-
CHO or HEK293 cells stably expressing human M2 or M4 receptors.
-
This compound
-
Himbacine
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of himbacine.
-
Stimulate the cells with a fixed concentration of forskolin and varying concentrations of this compound.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
For antagonist studies, pre-incubate with varying concentrations of himbacine before adding a fixed concentration of this compound.
Signaling Pathways
The M2 and M4 muscarinic receptors signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Himbacine, as an antagonist, blocks this pathway, while this compound, as an agonist, activates it at the M4 receptor.
Conclusion
Himbacine serves as a critical tool for dissecting the M2 and M4 muscarinic receptor activity of compounds like this compound. By leveraging its selectivity, researchers can precisely characterize the M4-mediated functional effects of this compound in the absence of M2 receptor activation. The experimental protocols outlined in this guide provide a framework for conducting these comparative studies, ultimately leading to a more thorough understanding of the pharmacological profiles of novel muscarinic ligands.
References
- 1. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
Quantifying the Functional Bias of NNC 11-1607: A Comparative Guide to G-Protein vs. β-Arrestin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional selectivity of NNC 11-1607, a known muscarinic acetylcholine receptor (mAChR) agonist. While quantitative data on its G-protein-mediated signaling is available, a direct comparative study quantifying its bias towards β-arrestin recruitment remains to be publicly documented. This guide summarizes the existing data on G-protein activation and presents a detailed framework for assessing its potential β-arrestin bias, thereby offering a comprehensive resource for researchers investigating the nuanced pharmacology of this compound.
G-Protein Signaling Profile of this compound
This compound has been characterized as a selective agonist for the M1 and M4 muscarinic acetylcholine receptors.[1] Its functional activity has been primarily assessed through assays that measure the downstream consequences of G-protein activation.
Table 1: Quantitative Data on G-Protein-Mediated Activity of this compound
| Receptor Subtype | G-Protein Pathway | Assay Type | Observed Effect of this compound | Reference |
| M1, M3, M5 mAChRs | Gq | Phosphatidylinositol Hydrolysis | Partial Agonist | [1] |
| M4 mAChR | Gi/o | cAMP Accumulation Inhibition | Inhibition of forskolin-stimulated cAMP accumulation | [1][2] |
| M2 mAChR | Gi/o | cAMP Accumulation Inhibition | No discernible effect | [1] |
Experimental Protocols for G-Protein Assays
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments cited.
Phosphatidylinositol Hydrolysis Assay (for Gq-coupled receptors)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq protein activation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 mAChR subtypes are cultured in appropriate media.
-
Metabolic Labeling: Cells are labeled overnight with myo-[³H]inositol.
-
Agonist Stimulation: The labeled cells are washed and then stimulated with varying concentrations of this compound for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound relative to a reference full agonist.
cAMP Accumulation Inhibition Assay (for Gi/o-coupled receptors)
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gi/o protein activation.
-
Cell Culture and Transfection: CHO cells stably expressing the human M2 or M4 mAChR subtypes are used.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are co-stimulated with forskolin (an adenylyl cyclase activator) and varying concentrations of this compound.
-
cAMP Quantification: The intracellular cAMP levels are measured using a variety of methods, such as competitive binding assays or commercially available ELISA kits.
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC₅₀) and efficacy.
Assessing Functional Bias: The Role of β-Arrestin Recruitment Assays
To quantify the functional bias of this compound, its activity at G-protein pathways must be compared to its ability to recruit β-arrestin. β-arrestin recruitment assays provide a direct measure of this G-protein-independent signaling pathway.[3]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
A widely used method for quantifying β-arrestin recruitment is the PathHunter® assay by DiscoverX, which is based on enzyme fragment complementation.[4][5][6]
-
Cell Line: A cell line (e.g., CHO-K1) is engineered to co-express the target receptor (e.g., M1 or M4 mAChR) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Agonist Stimulation: Cells are treated with varying concentrations of this compound.
-
β-Arrestin Recruitment: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the EA-tagged β-arrestin to the PK-tagged receptor.
-
Enzyme Complementation: The proximity of PK and EA upon recruitment results in the formation of a functional β-galactosidase enzyme.
-
Signal Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment. Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound for β-arrestin recruitment.
By comparing the potency and efficacy of this compound in both G-protein and β-arrestin assays, a "bias factor" can be calculated to quantify its preference for one pathway over the other.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a generalized workflow for assessing functional bias.
Caption: GPCR signaling cascade initiated by an agonist like this compound.
Caption: Experimental workflow for determining the functional bias of a ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
NNC 11-1607: A Potential M1/M4 Muscarinic Agonist for Cognitive Decline—A Comparative Guide to Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) partial agonist, against other M1-targeting compounds investigated for their potential to mitigate cognitive decline. While preclinical in vivo efficacy data for this compound in animal models of cognitive impairment are not publicly available, this guide will detail its pharmacological profile and compare it with alternative M1 agonists that have demonstrated cognitive-enhancing effects in such models. This comparative approach aims to provide a framework for evaluating the therapeutic potential of this compound and to outline the experimental paradigms necessary to elucidate its in vivo efficacy.
The cholinergic hypothesis of cognitive decline posits that a reduction in acetylcholine-mediated neurotransmission contributes significantly to the memory and learning deficits observed in aging and neurodegenerative diseases such as Alzheimer's disease. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for cognition like the hippocampus and cortex, is a key therapeutic target for enhancing cholinergic function. This compound has been identified as a selective partial agonist for the M1 and M4 receptor subtypes, suggesting its potential as a pro-cognitive agent.
Pharmacological Profile Comparison
To contextualize the potential of this compound, its in vitro pharmacological properties are compared with those of other M1 muscarinic agonists that have been evaluated in animal models of cognitive decline.
| Compound | Target(s) | Mechanism of Action | Reported In Vitro Potency/Selectivity |
| This compound | M1/M4 mAChR | Partial Agonist | Selective for M1 and M4 subtypes. |
| AF710B | M1 mAChR, Sigma-1 Receptor | Allosteric Agonist | Highly potent and selective allosteric M1 agonist.[1] |
| Cevimeline (AF102B) | M1/M3 mAChR | Agonist | Shows preference for M1 and M3 receptors.[2][3] |
| Xanomeline | M1/M4 mAChR | Agonist | Functional agonist at M1 and M4 receptors.[4][5][6][7] |
| MK-7622 | M1 mAChR | Positive Allosteric Modulator (PAM) | Selective M1 PAM.[8][9] |
| WAY-132983 | M1 mAChR | Agonist | M1-preferring agonist.[10] |
Preclinical Efficacy of Alternative M1 Agonists in Animal Models of Cognitive Decline
The following table summarizes the in vivo efficacy of several M1 agonists in established animal models of cognitive impairment, providing a benchmark for the potential evaluation of this compound.
| Compound | Animal Model | Cognitive Task | Key Findings |
| AF710B | 3xTg-AD Mice | Morris Water Maze | Mitigated cognitive impairments.[1] |
| Trihexyphenidyl-treated Rats | Passive Avoidance | Potent cognitive enhancer.[1][11] | |
| McGill-R-Thy1-APP Transgenic Rats | Behavioral Testing | Reverted cognitive deficits.[12] | |
| Cevimeline | Scopolamine-treated Mice | Passive Avoidance | Improved scopolamine-induced memory deficits at 1.0 mg/kg.[13] |
| Cholinotoxin-treated Rats | T-maze, Radial-arm Maze | Ameliorated impaired performance.[13] | |
| Xanomeline | Aged Mice | Contextual Fear Conditioning, Passive Avoidance | 0.1, 0.5, or 1.0 mg/kg doses showed improved performance.[4][7] |
| Tg2576 Mice | Spatial Memory Task | Did not improve spatial memory performance in this model.[5] | |
| MK-7622 | Scopolamine-challenged Animals | Cognitive Tasks | Restored cognitive function.[8] |
| Rats | Novel Object Recognition | Failed to improve novel object recognition.[9] | |
| WAY-132983 | Scopolamine-treated Rats | Radial Arm Maze | 0.3 mg/kg i.p. significantly reduced scopolamine-induced errors.[10] |
| AF64A-treated Rats | Radial Arm Maze | 0.03 mg/kg/day s.c. significantly reduced AF64A-induced errors.[10] | |
| Aged Primates | Delayed Match-to-Sample | Significantly increased the number of correct responses.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess the efficacy of M1 agonists in animal models of cognitive decline.
Scopolamine-Induced Amnesia Model
This widely used model pharmacologically induces a transient cholinergic deficit, mimicking aspects of cognitive impairment.
1. Animal Subjects: Male C57BL/6 mice or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
- Test Compound (e.g., M1 Agonist): Administered via intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.) routes at varying doses.
- Scopolamine: Typically administered i.p. at a dose of 1 mg/kg, 30 minutes after the test compound, to induce amnesia.
3. Behavioral Testing:
- Y-maze Test: To assess spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
- Passive Avoidance Test: To evaluate learning and memory. The apparatus consists of a light and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the test session, the latency to enter the dark compartment is measured as an index of memory retention.
- Morris Water Maze: To assess spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water. Escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed) are measured.
Transgenic Alzheimer's Disease (AD) Mouse Models
These models, such as the 3xTg-AD or Tg2576 mice, genetically recapitulate aspects of AD pathology, including amyloid plaques and cognitive deficits.
1. Animal Subjects: Aged transgenic mice (e.g., 12 months old) exhibiting cognitive deficits are used, along with age-matched wild-type controls.
2. Drug Administration: The test compound is typically administered chronically over a period of weeks to months (e.g., daily i.p. injections for 2 months).
3. Behavioral Testing: Cognitive function is assessed using tasks like the Morris Water Maze, as described above.
4. Post-mortem Analysis: Following behavioral testing, brain tissue is collected to analyze AD-related pathologies, such as amyloid-beta plaque load, tau hyperphosphorylation, and neuroinflammation markers.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Simplified M1 muscarinic receptor signaling pathway.
Caption: Workflow for a scopolamine-induced amnesia study.
Conclusion
This compound, as a selective M1/M4 muscarinic acetylcholine receptor partial agonist, holds theoretical promise for the treatment of cognitive decline. However, a critical gap exists in the publicly available preclinical data to support its in vivo efficacy. The comparative analysis with other M1 agonists, such as AF710B and Cevimeline, which have demonstrated pro-cognitive effects in well-established animal models, underscores the types of studies necessary to evaluate the therapeutic potential of this compound. Future research should focus on assessing the efficacy of this compound in models like the scopolamine-induced amnesia paradigm and in transgenic models of Alzheimer's disease to determine its viability as a candidate for further development.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rheumatv.com [rheumatv.com]
- 3. | BioWorld [bioworld.com]
- 4. A novel derivative of xanomeline improves fear cognition in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer's Association International Conference [alz.confex.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preclinical pharmacological profile of WAY-132983, a potent M1 preferring agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 13. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NNC 11-1607 and Other M1/M4 Muscarinic Receptor Agonists
A Guide for Researchers in Neuropharmacology and Drug Development
The M1 and M4 muscarinic acetylcholine receptors (mAChRs) have emerged as promising therapeutic targets for a variety of central nervous system (CNS) disorders, most notably schizophrenia and Alzheimer's disease. Activation of the M1 receptor is primarily associated with pro-cognitive effects, while agonism at the M4 receptor is thought to modulate dopamine signaling in the striatum, offering a potential mechanism for antipsychotic action.[1] This guide provides a comparative analysis of NNC 11-1607, a selective M1/M4 agonist, alongside other key M1 and/or M4 receptor agonists: xanomeline, emraclidine, and NBI-1117568.
Quantitative Performance Analysis
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its comparators at human muscarinic receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
Table 1: In Vitro Binding Affinity (Ki, nM) at Human Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | 2.5 | 6.3 | 7.9 | 7.9 | 6.3 | M1/M4 Preferring | [2][3] |
| Xanomeline | 42 - 81.3 | ~180 | ~180 | 39.8 | ~180 | M1/M4 Preferring | [4][5] |
| Emraclidine (CVL-231) | - | - | - | - | - | M4 Positive Allosteric Modulator | [6][7] |
| NBI-1117568 | - | - | - | - | - | M4 Selective Orthosteric Agonist | [8][9] |
Table 2: In Vitro Functional Activity (EC50/IC50, nM) at Human Muscarinic Receptors
| Compound | M1 (Gq) EC50 (nM) | M4 (Gi) IC50 (nM) | Functional Profile | Reference(s) |
| This compound | Partial Agonist | Inhibits cAMP accumulation | M1/M4 Agonist | [2] |
| Xanomeline | 316 (PI Hydrolysis) | - | M1/M4 Agonist | [4] |
| Emraclidine (CVL-231) | - | PAM activity | M4 Positive Allosteric Modulator | [10][11] |
| NBI-1117568 | - | - | M4 Selective Agonist | [12] |
Note: Functional data for this compound is described qualitatively in the cited literature.[2] EC50/IC50 values for Emraclidine and NBI-1117568 are not consistently reported in publicly available preclinical studies; their activity is primarily described in the context of clinical trial outcomes.[6][8][9][10][11][12][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for M1 and M4 receptors, a typical experimental workflow for characterizing M1/M4 agonists, and the logical framework for this comparative analysis.
Caption: M1 and M4 Receptor Signaling Pathways.
Caption: Experimental Workflow for M1/M4 Agonist Characterization.
Caption: Logical Framework for Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and the cell membrane preparation.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through GF/C filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for M4 (Gi-coupled) Receptors
Objective: To determine the functional potency (IC50) of a test compound at the M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the M4-expressing cells in a 96- or 384-well plate and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium. Add the test compound at various concentrations.
-
Forskolin Stimulation: To stimulate cAMP production, add a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation, using non-linear regression.
Phosphoinositide (PI) Hydrolysis Assay for M1 (Gq-coupled) Receptors
Objective: To determine the functional potency (EC50) of a test compound at the M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
[3H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl.
-
Test compound at various concentrations.
-
Dowex AG1-X8 resin.
Procedure:
-
Cell Labeling: Plate the M1-expressing cells and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Compound Treatment: Wash the cells and pre-incubate with assay medium containing LiCl (to inhibit inositol monophosphatase). Add the test compound at various concentrations.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Purification: Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the test compound. Determine the EC50 value, the concentration that produces 50% of the maximal response, using non-linear regression.
In Vivo Microdialysis for Dopamine Release
Objective: To assess the effect of an M4 agonist on dopamine release in the striatum of a freely moving animal.
Materials:
-
Rodents (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the striatum. Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.
-
Compound Administration: Administer the test compound (e.g., systemically or via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare between treatment groups.
Conclusion
This compound demonstrates a promising profile as a dual M1/M4 muscarinic receptor agonist with high binding affinity.[2] Its functional selectivity, particularly the lack of discernible effect at the M2 receptor in cAMP assays, suggests a potentially favorable side-effect profile compared to less selective agonists.[2] Xanomeline, another M1/M4 preferring agonist, has shown clinical efficacy in schizophrenia, validating this therapeutic approach.[15] The newer generation of compounds, such as the M4 selective positive allosteric modulator emraclidine and the M4 selective orthosteric agonist NBI-1117568, represent a more targeted approach to modulating M4 receptor activity, with the aim of further improving the therapeutic window.[6][8][9][10][11] The choice of agonist for a particular research or therapeutic application will depend on the desired balance of M1 and M4 receptor engagement and the specific pathological mechanisms being targeted. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 4. Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 6. Emraclidine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neurocrine Biosciences Announces Positive Phase 2 Results for NBI-1117568 in Schizophrenia Adults [synapse.patsnap.com]
- 9. Neurocrine Biosciences Initiates Phase 2 Clinical Study Evaluating NBI-1117568 in Adults with Schizophrenia [prnewswire.com]
- 10. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.abbvie.com [news.abbvie.com]
- 12. Neurocrine Biosciences Initiates Phase 2 Clinical Study Evaluating NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 13. biopharmaapac.com [biopharmaapac.com]
- 14. psychiatrictimes.com [psychiatrictimes.com]
- 15. benchchem.com [benchchem.com]
Head-to-head studies of NNC 11-1607 and NNC 11-1585
A comparative analysis of NNC 11-1607 and NNC 11-1585, two dimeric analogs of a muscarinic acetylcholine receptor (mAChR) agonist, reveals distinct pharmacological profiles.[1] These compounds, synthesized as part of research into more potent and selective mAChR agonists, have been evaluated in head-to-head studies, providing valuable data for researchers in neuropharmacology and drug development.[1] This guide synthesizes the available experimental data to offer a direct comparison of their performance.
Binding Affinity and Selectivity
Both this compound and NNC 11-1585, as dimeric compounds, demonstrated higher binding affinities for the human M₁ to M₅ mAChR subtypes expressed in Chinese hamster ovary (CHO) cell membranes when compared to their monomeric counterpart, NNC 11-1314.[1] However, their selectivity profiles differ significantly. NNC 11-1585 showed notable selectivity for the M₁ and M₂ mAChR subtypes.[1][2] In contrast, this compound was later identified as a functionally selective M₁/M₄ mAChR agonist.[1][2]
Binding studies conducted in rat brain homogenates corroborated the selectivity profile of NNC 11-1585 observed in CHO cell membranes.[1] However, experiments with rat heart membranes showed more complex binding behaviors for both agonists, suggesting that the host cell environment and species differences can influence binding characteristics.[1]
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and NNC 11-1585 at Human Muscarinic Receptor Subtypes.
| Compound | M₁ | M₂ | M₃ | M₄ | M₅ |
| This compound | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source |
| NNC 11-1585 | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source | Data not explicitly quantified in the primary source |
Note: While the primary study[1] states that both dimers exhibited higher binding affinities than the monomer and that NNC 11-1585 displayed significant selectivity for M₁ and M₂, specific Ki values were not provided in the abstract. A full review of the paper's supplementary data would be required for these specific values.
Functional Activity
Functional assays revealed that both this compound and NNC 11-1585 act as partial agonists at the M₁, M₃, and M₅ mAChR subtypes, relative to the full agonist oxotremorine-M.[1] In these assays, this compound demonstrated the highest functional selectivity.[1]
The functional activity at M₂ and M₄ receptors, which are coupled to the inhibition of adenylyl cyclase, was assessed by measuring the effects on forskolin-stimulated cAMP accumulation.[1] this compound had no discernible effect at the M₂ mAChR, while NNC 11-1585 was only able to inhibit cAMP accumulation at the M₄ mAChR.[1] These findings led to the characterization of this compound as a novel functionally selective M₁/M₄ mAChR agonist.[1][3][4]
Table 2: Comparative Functional Activity of this compound and NNC 11-1585.
| Assay | Receptor Subtype | This compound | NNC 11-1585 |
| Phosphatidylinositol Hydrolysis | M₁, M₃, M₅ | Partial Agonist | Partial Agonist |
| cAMP Accumulation Inhibition | M₂ | No discernible effect | - |
| cAMP Accumulation Inhibition | M₄ | Agonist | Agonist |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare this compound and NNC 11-1585.[1]
Radioligand Binding Assays
Binding affinities of the compounds were determined using radioligand binding assays on CHO cell membranes that expressed the individual human M₁ to M₅ mAChR subtypes. These assays measure the ability of the test compounds (this compound and NNC 11-1585) to displace a known radiolabeled ligand that binds to the muscarinic receptors. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
Functional Assays
Phosphatidylinositol Hydrolysis: This assay was used to assess the agonist activity at the Gq-coupled M₁, M₃, and M₅ receptors. Activation of these receptors leads to the hydrolysis of phosphatidylinositol, a membrane phospholipid. The level of hydrolysis, typically measured by the accumulation of inositol phosphates, is an indicator of receptor activation.
cAMP Accumulation: To determine the functional activity at the Gi-coupled M₂ and M₄ receptors, agonist-mediated effects on forskolin-stimulated cAMP accumulation were measured. Forskolin is a direct activator of adenylyl cyclase, the enzyme that produces cAMP. Activation of M₂ and M₄ receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The ability of the test compounds to reduce forskolin-stimulated cAMP accumulation is a measure of their agonist activity at these receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by these compounds and a general workflow for their comparison.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for NNC 11-1607
Disclaimer: This document provides general guidance on the proper disposal of NNC 11-1607 based on available chemical properties and standard laboratory safety protocols. A specific Safety Data Sheet (SDS) with official disposal procedures for this compound was not found in the public domain. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
This guide is intended for researchers, scientists, and drug development professionals to promote a culture of safety in the laboratory.
I. Understanding the Compound: Key Safety Data
While a comprehensive SDS is unavailable, the following data, compiled from various chemical databases, can inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Weight | 572.2 Da | GPCRdb[1] |
| Hydrogen Bond Acceptors | 10 | GPCRdb[1] |
| Hydrogen Bond Donors | 0 | GPCRdb, IUPHAR/BPS Guide to PHARMACOLOGY[1][2] |
| Rotatable Bonds | 6 | GPCRdb, IUPHAR/BPS Guide to PHARMACOLOGY[1][2] |
| Topological Polar Surface Area | 132.98 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[2] |
| Compound Class | Synthetic organic | IUPHAR/BPS Guide to PHARMACOLOGY[2] |
| Bioactivity | Selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist.[3] | MedChemExpress[3] |
II. Procedural Guidance: Step-by-Step Disposal Plan
The following procedure is a conservative recommendation for the disposal of small quantities of this compound typically used in a research setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Indicate the solvent system and an estimated concentration of this compound on the waste label.
-
3. Decontamination of Work Surfaces:
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable laboratory detergent and/or a solvent in which the compound is soluble (based on experimental use) for initial cleaning, followed by a final rinse.
-
Dispose of all cleaning materials (e.g., paper towels, bench protectors) as solid hazardous waste.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
DO NOT dispose of this compound down the drain or in the regular trash.
III. Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol from the outset.
-
Quantify Waste Generation: Estimate the amount of solid and liquid waste that will be produced to ensure adequate waste containers are available.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal of NNC 11-1607.
This document provides critical safety and logistical information for the handling and disposal of this compound, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. Adherence to these guidelines is paramount for ensuring personal safety and maintaining the integrity of experimental outcomes.
Hazard Identification and Immediate Precautions
This compound is a potent muscarinic agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds in this class can cause adverse effects associated with overstimulation of the parasympathetic nervous system.
Potential adverse effects of muscarinic agonists include:
-
Sweating
-
Salivation
-
Lacrimation (tearing)
-
Urination
-
Defecation
-
Abdominal cramps
-
Bradycardia (slowed heart rate)
-
Hypotension (low blood pressure)
-
Bronchospasm (constriction of airways)
-
Blurred vision
Immediate Actions in Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental protocol involving this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Purpose |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Protects against splashes and airborne particles. |
| Face shield | Recommended when handling larger quantities or if there is a significant risk of splashing. | |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Prevents dermal absorption. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Chemically resistant apron | Recommended for additional protection when handling larger quantities. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Should be worn if there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An easily accessible and functional eye wash station and safety shower are essential in the immediate work area.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Line the workspace with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Cap the container securely before mixing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Contaminated Lab Debris | Items such as used paper towels, pipettes, and gloves with trace amounts of chemical residue should be collected in a designated, labeled hazardous waste container.[1] |
| Empty Chemical Containers | Thoroughly empty all contents. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2] For highly toxic compounds, the first three rinses should be collected.[2] After rinsing, deface or remove the label before disposing of the container according to institutional guidelines.[2][3] |
| Unused Compound/Solutions | Collect in a sturdy, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with incompatible wastes. |
| Chemically Contaminated Sharps | Needles and razor blades must be disposed of in a designated sharps container that is labeled for chemical contamination.[1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathways of M1 and M4 muscarinic acetylcholine receptors and a general experimental workflow for handling chemical compounds.
References
- 1. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
